Trifluoromethyluracil
描述
Structure
3D Structure
属性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPKIOZMGYQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202304 | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-20-6 | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluorothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(TRIFLUOROMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U846R5P34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Properties of Trifluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a synthetic thymidine analog, has carved a unique niche in the therapeutic landscape, transitioning from an antiviral agent to a key component of a combination anticancer therapy. This technical guide provides an in-depth exploration of the discovery, physicochemical properties, and multifaceted mechanism of action of trifluridine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a thorough understanding of its biological activity.
The Genesis of Trifluridine: A Historical Perspective
Trifluridine was first synthesized in 1964 by the esteemed scientist Charles Heidelberger and his colleagues.[1] Initially investigated for its potential as an intravenous antiviral and anticancer agent, its clinical utility was hampered by a remarkably short serum half-life of approximately 12 minutes.[1] A pivotal breakthrough occurred with the innovative combination of trifluridine with tipiracil, a potent inhibitor of thymidine phosphorylase. This enzyme is responsible for the rapid degradation of trifluridine. By inhibiting this metabolic pathway, tipiracil significantly enhances the bioavailability of orally administered trifluridine, paving the way for its successful development as an anticancer therapy. This combination, known as TAS-102 or by its brand name Lonsurf®, received FDA approval in 2015 for the treatment of metastatic colorectal cancer.[1]
Physicochemical and Pharmacokinetic Properties
A thorough understanding of a drug's physical, chemical, and pharmacokinetic properties is fundamental to its development and clinical application. The key properties of trifluridine are summarized in the tables below.
Physicochemical Properties of Trifluridine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 296.20 g/mol | --INVALID-LINK-- |
| Melting Point | 186-189 °C | --INVALID-LINK-- |
| pKa | 7.95 | --INVALID-LINK-- |
| Solubility | Soluble in water and methanol | --INVALID-LINK-- |
Pharmacokinetic Properties of Trifluridine
| Parameter | Ophthalmic Solution | Oral (with Tipiracil) | Reference |
| Bioavailability | Negligible systemic absorption | ~57% | --INVALID-LINK-- |
| Protein Binding | Not applicable | >96% | --INVALID-LINK-- |
| Metabolism | Minimal | Primarily by thymidine phosphorylase | --INVALID-LINK-- |
| Elimination Half-life | ~12 minutes (in aqueous humor) | 2.1 hours | --INVALID-LINK-- |
| Excretion | Not applicable | Primarily renal | --INVALID-LINK-- |
Dual-Pronged Mechanism of Action: A Molecular Deep Dive
Trifluridine exerts its therapeutic effects through a dual mechanism of action, targeting fundamental cellular processes in both viral and cancer cells.
-
Inhibition of Thymidylate Synthase: Trifluridine's monophosphate metabolite acts as a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). This inhibition leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis.
-
Incorporation into DNA: Trifluridine is successively phosphorylated to its triphosphate form, which is then incorporated into the DNA of both viral and rapidly dividing cancer cells in place of thymidine. The presence of the trifluoromethyl group on the uracil base disrupts the normal structure and function of DNA, leading to DNA damage, strand breaks, and ultimately, cell cycle arrest and apoptosis.[1][2]
The Pivotal Role of p53 in Determining Cell Fate
Recent research has illuminated the critical role of the tumor suppressor protein p53 in dictating the cellular response to trifluridine-induced DNA damage. In cancer cells with functional p53, the DNA damage triggers a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, p53 can initiate apoptosis (programmed cell death). In contrast, cancer cells with mutated or non-functional p53 are often unable to effectively arrest the cell cycle and undergo apoptosis in response to DNA damage, which can contribute to their uncontrolled proliferation.[3][4][5]
Caption: Mechanism of action of trifluridine and the role of tipiracil.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of trifluridine. For detailed, step-by-step protocols, researchers should consult the primary literature cited.
Synthesis of Trifluridine
The synthesis of trifluridine can be achieved through various routes. One common method involves the following key steps:
-
Halogenation of a protected ribose: A fully hydroxyl-protected ribose is halogenated to create a reactive intermediate.
-
Condensation with 5-trifluoromethyl uracil: The halogenated ribose is then condensed with 5-trifluoromethyl uracil.
-
Deprotection: The protecting groups are removed to yield the intermediate 5-trifluoromethyl uridine.
-
Dehydration, Halogenation, and Reduction: A series of reactions are performed to convert the intermediate into the final trifluridine product.[6]
Another described method involves the direct trifluoromethylation of 2'-deoxyuridine using sodium trifluoromethanesulfinate and tert-butyl hydroperoxide.[7][8]
Caption: A generalized workflow for the synthesis of trifluridine.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of trifluridine.
-
Overlay: After an adsorption period, the infected cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.
-
Staining and Quantification: The cell monolayers are stained (e.g., with crystal violet), and the plaques are counted. The concentration of trifluridine that reduces the number of plaques by 50% (IC50) is then calculated.[9][10][11]
Caption: Workflow for a plaque reduction assay to assess antiviral activity.
In Vitro Anticancer Activity Assay (Cell Viability and Cell Cycle Analysis)
Cell Viability Assay (e.g., Crystal Violet Staining):
-
Cell Seeding: Cancer cell lines (e.g., colorectal cancer lines like DLD-1, HCT-116) are seeded in multi-well plates.[12]
-
Drug Treatment: After cell attachment, the cells are treated with a range of trifluridine concentrations for a specified duration (e.g., 72 hours).
-
Staining: The cells are fixed and stained with crystal violet, which stains the viable, adherent cells.
-
Quantification: The stain is solubilized, and the absorbance is measured using a plate reader. The IC50 value is determined from the dose-response curve.[12]
Cell Cycle Analysis (Flow Cytometry):
-
Drug Treatment: Cancer cells are treated with trifluridine at a specific concentration (e.g., IC50) for various time points.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.[13]
Analysis of DNA Incorporation
Mass Spectrometry-Based Method:
-
Cell Labeling: Cells are incubated with trifluridine.
-
DNA Extraction: Genomic DNA is extracted from the treated cells.
-
DNA Digestion: The DNA is enzymatically digested into individual nucleosides.
-
LC-MS/MS Analysis: The resulting nucleosides are separated by liquid chromatography and quantified by tandem mass spectrometry. This allows for the precise measurement of trifluridine incorporation into the DNA.[14][15][16]
Thymidylate Synthase Inhibition Assay
-
Cell Lysate Preparation: Cell lysates containing thymidylate synthase are prepared from cancer cells.
-
Reaction Mixture: The cell lysate is incubated with the substrates for thymidylate synthase (dUMP and a folate cofactor) and varying concentrations of trifluridine monophosphate.
-
Product Quantification: The activity of the enzyme is determined by measuring the rate of dTMP formation. This can be done using various methods, including radioisotope-based assays or liquid chromatography-mass spectrometry.[17][18]
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Proteins are extracted from trifluridine-treated and untreated control cells.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, phospho-Chk1, p21).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[19][20][21]
Conclusion
Trifluridine stands as a testament to the power of chemical innovation and a deep understanding of cellular biology. Its journey from a short-lived antiviral candidate to a cornerstone of a modern anticancer therapy highlights the importance of addressing pharmacokinetic challenges. The dual mechanism of action, involving both the inhibition of a key enzyme in DNA synthesis and the direct incorporation into the genetic material, provides a powerful strategy for combating both viral replication and the uncontrolled proliferation of cancer cells. The elucidation of the p53-dependent signaling pathway has further refined our understanding of its cytotoxic effects and offers potential avenues for personalized medicine. This technical guide has provided a comprehensive overview of the discovery, properties, and experimental evaluation of trifluridine, equipping researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of this remarkable molecule.
References
- 1. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. biorxiv.org [biorxiv.org]
- 4. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]
- 7. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]
- 8. Trifluridine synthesis - chemicalbook [chemicalbook.com]
- 9. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. "Rapid Profiling of DNA Replication Dynamics Using Mass Spectrometry-Ba" by Mohamed E Ashour, Andrea K Byrum et al. [digitalcommons.library.tmc.edu]
- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p53 Down-Regulates CHK1 through p21 and the Retinoblastoma Protein - PMC [pmc.ncbi.nlm.nih.gov]
5-Trifluoromethyluracil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a fluorinated pyrimidine analogue with significant applications in pharmaceutical and biochemical research. Its chemical formula is C₅H₃F₃N₂O₂ and it has a molecular weight of 180.09 g/mol . This compound serves as a critical intermediate in the synthesis of various therapeutic agents, most notably the antiviral and anticancer drug trifluridine. The presence of the trifluoromethyl group at the 5th position of the uracil ring enhances its biological activity and metabolic stability, making it a molecule of great interest in drug design and development. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and the mechanistic pathways associated with 5-trifluoromethyluracil.
Physicochemical Properties of 5-Trifluoromethyluracil
The key physicochemical properties of 5-trifluoromethyluracil are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |
| Molecular Weight | 180.09 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 242-246 °C | [2] |
| Boiling Point | Decomposes at high temperatures | |
| Solubility | Soluble in DMSO (up to 25 mg/ml) and water (up to 14 mg/ml). | [4] |
| pKa | The experimental pKa value for 5-trifluoromethyluracil is not readily available. However, the pKa of its corresponding nucleoside, trifluridine (trifluorothymine deoxyriboside), is reported as 7.95, with another source stating 7.85 with uncertainty. | [4][5] |
| logP (Octanol-Water) | An experimental logP value for 5-trifluoromethyluracil is not readily available in the cited literature. For reference, the logP of the related compound 5-fluorouracil is -0.89, and the logP of trifluridine is -0.46. | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of 5-trifluoromethyluracil are outlined below.
Synthesis of 5-Trifluoromethyluracil
A generalized method for the synthesis of 5-trifluoromethyluracil involves a multi-step process. One common route begins with a starting uracil derivative, which undergoes a series of reactions to introduce the trifluoromethyl group at the 5-position. The following is a conceptual workflow:
Caption: A generalized workflow for the synthesis of 5-trifluoromethyluracil.
A typical synthesis may involve the following steps:
-
Halogenation: Introduction of a halogen, such as iodine, at the 5-position of the uracil ring to create a reactive site.
-
Trifluoromethylation: Reaction of the halogenated uracil with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert's reagent), often in the presence of a catalyst.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 5-trifluoromethyluracil.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 70-00-8 CAS MSDS (Trifluridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Trifluoromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)uracil, a key fluorinated pyrimidine analog. It covers its chemical properties, synthesis, analytical methods, and its crucial role in the development of antiviral and anticancer therapeutics.
Core Compound Data
5-(Trifluoromethyl)uracil, also known as trifluorothymine, is a critical starting material and intermediate in the synthesis of various nucleoside analogs, most notably the anticancer drug trifluridine.[1] Its physicochemical properties are summarized below.
| Property | Value | References |
| CAS Number | 54-20-6 | [1][2] |
| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |
| Molecular Weight | 180.09 g/mol | [1][2] |
| Synonyms | Trifluorothymine, 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 245-248 °C | [1] |
| Purity (Typical) | ≥97% (HPLC) | [2] |
Synthesis and Bioactivation
5-(Trifluoromethyl)uracil serves as the pyrimidine base for the synthesis of trifluridine. The general approach involves the glycosylation of 5-(trifluoromethyl)uracil with a protected 2-deoxyribose derivative.
Logical Workflow for Trifluridine Synthesis
The synthesis of trifluridine from 5-(trifluoromethyl)uracil is a multi-step process that involves the protection of the uracil base, condensation with a protected sugar, and subsequent deprotection to yield the final active nucleoside analog.
Caption: Synthesis of Trifluridine from 5-(Trifluoromethyl)uracil.
Bioactivation and Mechanism of Action
5-(Trifluoromethyl)uracil itself is not the primary active agent. Its therapeutic effect is realized through its incorporation into the nucleoside trifluridine. Once administered, trifluridine is bioactivated within cells through a series of phosphorylation steps. The resulting metabolites interfere with DNA synthesis and function, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.
The key mechanisms of action are:
-
Inhibition of Thymidylate Synthase: The monophosphate form of trifluridine (F3TMP) is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
-
DNA Incorporation: The triphosphate form (F3TTP) is incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA damage and dysfunction, ultimately triggering cell death.
Caption: Bioactivation pathway and cytotoxic effects of trifluridine.
Experimental Protocols
Synthesis of Trifluridine from 5-(Trifluoromethyl)uracil
This protocol is a representative method based on common glycosylation procedures.
Materials:
-
5-(Trifluoromethyl)uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranosyl chloride
-
Anhydrous acetonitrile
-
Stannic chloride (SnCl₄)
-
Methanolic ammonia
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Silylation: A suspension of 5-(trifluoromethyl)uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated 5-(trifluoromethyl)uracil.
-
Glycosylation: The silylated 5-(trifluoromethyl)uracil is dissolved in anhydrous acetonitrile. To this solution, the protected 2-deoxyribose derivative is added. The mixture is cooled, and a solution of stannic chloride in acetonitrile is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is poured into a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum.
-
Deprotection: The resulting protected nucleoside is dissolved in methanolic ammonia and stirred at room temperature in a sealed vessel until the deprotection is complete.
-
Purification: The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield pure trifluridine.
High-Performance Liquid Chromatography (HPLC) Analysis
This is a general method for the analysis of 5-(trifluoromethyl)uracil, which can be adapted and optimized for specific instrumentation and applications.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer (e.g., 0.1% formic acid in water). A typical starting condition could be 10-30% acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV absorbance at approximately 260 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.45 µm syringe filter before injection. |
In Vitro Cytotoxicity MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., trifluridine) in the culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This guide provides foundational information for researchers working with 5-(Trifluoromethyl)uracil. For specific applications, further optimization of these protocols may be necessary.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Trifluoromethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 5-(trifluoromethyl)uracil, a key fluorinated building block in medicinal chemistry. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, structural elucidation, and quality control in the development of novel therapeutics.
Introduction to Trifluoromethyluracil in Drug Discovery
5-(Trifluoromethyl)uracil is a derivative of uracil, one of the four nucleobases in RNA. The introduction of a trifluoromethyl (-CF₃) group at the 5-position significantly alters the electronic properties and lipophilicity of the molecule. This modification is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Consequently, 5-(trifluoromethyl)uracil serves as a valuable precursor for the synthesis of various antiviral and anticancer agents. Accurate and detailed spectroscopic analysis is paramount for researchers working with this compound.
¹H and ¹⁹F NMR Spectroscopic Data
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds like 5-(trifluoromethyl)uracil, both ¹H and ¹⁹F NMR provide critical information.
Quantitative ¹H and ¹⁹F NMR Data
The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for 5-(trifluoromethyl)uracil. These values are typically reported for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar molecules.
| Nucleus | Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | H-6 | ~8.1 - 8.3 | Quartet (q) | ⁴J(H-F) ≈ 1.0 - 2.0 Hz |
| ¹H | N1-H | ~11.5 - 12.0 | Broad Singlet (br s) | - |
| ¹H | N3-H | ~11.0 - 11.5 | Broad Singlet (br s) | - |
| ¹⁹F | -CF₃ | ~ -60 to -65 | Singlet (s) or Quartet (q) | ⁴J(F-H) ≈ 1.0 - 2.0 Hz |
Note: The multiplicity of the ¹⁹F signal may appear as a singlet if the coupling to the H-6 proton is not resolved. The chemical shifts of the N-H protons are concentration and temperature-dependent and may exchange with residual water in the solvent.
Experimental Protocols for NMR Spectroscopy
Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup. The following protocols provide a general guideline for the ¹H and ¹⁹F NMR analysis of 5-(trifluoromethyl)uracil.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve 5-(trifluoromethyl)uracil and its relatively high boiling point, which minimizes evaporation.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of 5-(trifluoromethyl)uracil in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal reference such as trifluorotoluene can be used.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Program : A standard single-pulse experiment.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans : 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
¹⁹F NMR Acquisition Parameters
-
Spectrometer Frequency : A frequency corresponding to the ¹⁹F nucleus on the available spectrometer (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program : A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 64 to 256 scans to achieve a good signal-to-noise ratio.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the general workflow for NMR analysis and the key through-bond correlations that give rise to the observed coupling patterns in 5-(trifluoromethyl)uracil.
Spectroscopic Analysis of Trifluoromethyluracil Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of trifluoromethyluracil derivatives, compounds of significant interest in medicinal chemistry and drug development. The inherent complexity of these molecules necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity assessment. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular framework.
1H NMR Spectroscopy
Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. In 5-trifluoromethyluracil, the key proton signal is that of the H6 atom on the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group at the C5 position. The N1-H and N3-H protons are also observable, though their signals can be broad and may exchange with deuterium in certain solvents.
13C NMR Spectroscopy
Carbon-13 NMR is crucial for defining the carbon skeleton. The spectrum of 5-trifluoromethyluracil will show distinct signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the trifluoromethyl carbon. The C5 and CF3 signals will exhibit characteristic splitting due to C-F coupling.
19F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups. For 5-trifluoromethyluracil, a single resonance is expected for the CF3 group. The chemical shift of this signal is a sensitive probe of the electronic environment of the pyrimidine ring.
A comparative study of 5-trifluoromethyluracil (TFMU) combining experimental data and Density Functional Theory (DFT) calculations has provided valuable insights into its structural and vibrational properties.[1]
Table 1: NMR Spectroscopic Data for 5-Trifluoromethyluracil
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | 11.45 | br s | - | N1-H |
| 11.25 | br s | - | N3-H | |
| 8.15 | q | 4JH-F = 1.0 | H6 | |
| 13C | 162.5 | q | 3JC-F = 2.5 | C4 |
| 150.8 | s | - | C2 | |
| 141.2 | q | 2JC-F = 6.0 | C6 | |
| 122.5 | q | 1JC-F = 270.0 | CF3 | |
| 108.5 | q | 2JC-F = 33.0 | C5 | |
| 19F | -63.5 | s | - | CF3 |
Note: Chemical shifts are referenced to TMS for 1H and 13C, and CCl3F for 19F. Data is typically acquired in DMSO-d6.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like 5-trifluoromethyluracil.
The mass spectrum of trifluoromethyl-substituted heterocycles often shows characteristic fragmentation pathways.[2] One common fragmentation involves the loss of the trifluoromethyl radical (•CF3), leading to a significant ion. Another possibility is the rearrangement and loss of difluorocarbene (:CF2). For 5-trifluoromethyluracil, key fragments would arise from the cleavage of the pyrimidine ring.
Table 2: Key Mass Spectral Fragments for 5-Trifluoromethyluracil (EI-MS)
| m/z | Proposed Fragment | Notes |
| 180 | [M]+• | Molecular Ion |
| 111 | [M - •CF3]+ | Loss of the trifluoromethyl radical |
| 83 | [C3H3N2O]+ | Ring fragmentation product |
| 69 | [CF3]+ | Trifluoromethyl cation |
Vibrational Spectroscopy: FTIR
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of 5-trifluoromethyluracil is characterized by absorptions corresponding to N-H, C=O, C=C, and C-F stretching and bending vibrations.
A detailed vibrational analysis of 5-trifluoromethyluracil has been performed, allowing for the assignment of the key absorption bands.[1]
Table 3: Characteristic FTIR Absorption Frequencies for 5-Trifluoromethyluracil
| Wavenumber (cm-1) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretching |
| 1730-1680 | Strong | C=O stretching (asymmetric) |
| 1680-1630 | Strong | C=O stretching (symmetric) & C=C stretching |
| 1250-1100 | Strong | C-F stretching |
| 850-750 | Medium | C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Uracil and its derivatives exhibit characteristic absorption maxima in the UV region due to the π → π* transitions of the conjugated pyrimidine ring system. The position of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents. For 5-trifluoromethyluracil, the λmax is expected to be in a similar range to that of uracil and 5-fluorouracil.
Table 4: Expected UV-Vis Absorption Data for 5-Trifluoromethyluracil
| Solvent | λmax (nm) |
| Water (pH 7) | ~ 265 |
| Ethanol | ~ 265 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
-
19F NMR: Acquire a proton-decoupled 19F spectrum. 19F NMR is a highly sensitive nucleus, so fewer scans are typically needed.[3]
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a transparent disk. Alternatively, for some instruments, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-400 nm) and identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Interplay of spectroscopic techniques for structural analysis.
References
- 1. structural and vibrational properties of 5-trifluoromethyluracil derivative combining dft and scrf calculations with the sqm methodology - Universidad Andrés Bello [researchers.unab.cl]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 3. biophysics.org [biophysics.org]
Early Investigations into the Biological Activity of Trifluoromethyluracil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl group into the uracil scaffold marked a significant advancement in the development of novel antimetabolites for antiviral and anticancer therapies. Early research, primarily conducted in the 1960s, laid the foundational understanding of the biological activities of 5-trifluoromethyluracil (F₃U) and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (F₃TDR or trifluridine). These pioneering studies elucidated the mechanisms of action, therapeutic potential, and cellular effects of these compounds, paving the way for their eventual clinical applications. This technical guide provides an in-depth review of these early investigations, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental processes.
Core Biological Activities and Mechanism of Action
Early studies revealed that trifluoromethyluracil and its derivatives exhibit potent inhibitory effects on cellular proliferation, particularly in rapidly dividing cells such as cancer cells and virus-infected cells. The primary mechanism of action was identified as the interference with DNA synthesis through two main pathways:
-
Inhibition of Thymidylate Synthetase: F₃TDR, after intracellular phosphorylation to its monophosphate form (F₃dUMP), acts as a potent inhibitor of thymidylate synthetase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of this enzyme leads to a depletion of the intracellular thymidine pool, thereby halting DNA replication.
-
Incorporation into DNA: The triphosphate form of F₃TDR (F₃dTTP) can be incorporated into the growing DNA chain in place of thymidine triphosphate (dTTP). This incorporation leads to the formation of fraudulent DNA, which can result in DNA strand breaks, impaired protein synthesis, and ultimately, apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus | Host System | Endpoint | Concentration/Dose | Result | Reference |
| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Herpes Simplex Virus (HSV) | Rabbit Cornea | Therapeutic effect on keratitis | 0.1% ophthalmic solution | Significant therapeutic activity | Kaufman & Heidelberger, 1964[1] |
| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Vaccinia Virus | Rabbit Cornea | Therapeutic effect on keratitis | 0.1% ophthalmic solution | Potent therapeutic activity | Kaufman & Heidelberger, 1964[1] |
| 5-Trifluoromethyluracil (F₃U) | Herpes Simplex Virus (HSV) | Rabbit Cornea | Therapeutic effect on keratitis | Not specified | Not therapeutically active | Kaufman & Heidelberger, 1964[1] |
Table 2: Cytotoxicity and Growth Inhibition Data
| Compound | Cell Line/Organism | Assay Type | IC₅₀ / MIC | Reference |
| 5-Trifluoromethyluracil (F₃U) | Escherichia coli | Growth Inhibition | ~1 µg/mL | Gottschling & Heidelberger, 1963 |
| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Escherichia coli | Growth Inhibition | ~0.1 µg/mL | Gottschling & Heidelberger, 1963 |
| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | HeLa Cells | Cytotoxicity | Not explicitly stated, but effective at low concentrations | Umeda & Heidelberger, 1968[2] |
| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Ehrlich Ascites Carcinoma Cells | Cytotoxicity | Not explicitly stated, but effective at low concentrations | Umeda & Heidelberger, 1968[2] |
Experimental Protocols
Antiviral Activity in Rabbit Cornea (Herpes Simplex Keratitis Model)
This protocol is based on the early studies investigating the therapeutic efficacy of F₃TDR against herpes simplex keratitis.
Objective: To evaluate the in vivo antiviral activity of topically applied this compound derivatives in a rabbit model of herpetic keratitis.
Materials:
-
Albino rabbits
-
Herpes simplex virus (HSV) stock
-
5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) ophthalmic solution (e.g., 0.1%)
-
Control vehicle solution
-
Tuberculin syringe with a 27-gauge needle
-
Slit-lamp biomicroscope
-
Fluorescein stain
Procedure:
-
Virus Inoculation: Rabbits are anesthetized, and their corneas are gently scarified in a crisscross pattern. A standardized titer of HSV is then applied to the scarified cornea.
-
Treatment: 24 to 48 hours post-inoculation, when dendritic ulcers are visible, treatment is initiated. One group of rabbits receives the F₃TDR ophthalmic solution, while the control group receives the vehicle solution. Drops are administered topically to the infected eye multiple times daily (e.g., every 2 hours).
-
Evaluation: The severity of the keratitis is evaluated daily by slit-lamp biomicroscopy. The extent of the corneal ulceration is often visualized with fluorescein staining and scored on a predefined scale (e.g., 0 to 4+).
-
Data Analysis: The average daily scores for the treated and control groups are compared to determine the therapeutic efficacy of the compound.
Bacterial Growth Inhibition Assay
This protocol outlines a method to assess the antibacterial activity of this compound and its derivatives against Escherichia coli.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound compounds against E. coli.
Materials:
-
Escherichia coli strain (e.g., B or K-12)
-
Liquid culture medium (e.g., Luria-Bertani broth)
-
Agar plates
-
Test compounds (F₃U, F₃TDR) dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A fresh overnight culture of E. coli is diluted in fresh medium to a standardized cell density (e.g., ~10⁵ CFU/mL).
-
Compound Preparation: A serial dilution of the test compounds is prepared in the culture medium in a 96-well microtiter plate or in culture tubes.
-
Incubation: The standardized bacterial inoculum is added to each well or tube containing the test compound dilutions. A positive control (no compound) and a negative control (no bacteria) are included. The cultures are incubated at 37°C with shaking.
-
Growth Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period (e.g., 24 hours).
Visualizations
Caption: Mechanism of action of trifluridine (F₃TDR).
Caption: Experimental workflow for in vivo antiviral testing.
Conclusion
The early studies on the biological activity of this compound and its deoxyribonucleoside, trifluridine, were instrumental in establishing their potential as therapeutic agents. These investigations, conducted with the rigorous methodologies of the time, demonstrated potent antiviral and anticancer effects. The elucidation of the dual mechanism of action—inhibition of thymidylate synthetase and incorporation into DNA—provided a solid rationale for the further development of these compounds. The quantitative data, though generated using techniques that have since evolved, clearly indicated a high level of biological activity. This foundational research directly led to the clinical use of trifluridine, particularly in ophthalmology for the treatment of herpetic keratitis, and more recently, in combination therapy for colorectal cancer, highlighting the lasting impact of these pioneering scientific endeavors.
References
A Comprehensive Technical Guide on the Theoretical and Vibrational Study of 5-Trifluoromethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical and vibrational properties of 5-trifluoromethyluracil (5-TFMU), a compound of significant interest in medicinal chemistry due to its potential as an antiviral and anticancer agent.[1] This document outlines the computational and experimental methodologies employed in the study of 5-TFMU, presenting key quantitative data in a structured format for ease of comparison and analysis. The guide also includes detailed experimental protocols and visualizations of workflows and logical relationships to facilitate a comprehensive understanding of the research process.
Introduction
5-Trifluoromethyluracil (5-TFMU) is a halogenated pyrimidine analog that has garnered considerable attention in the field of drug development. Its structural similarity to the nucleic acid base uracil allows it to interfere with viral replication and the proliferation of cancer cells.[1] The introduction of the trifluoromethyl group at the 5-position of the uracil ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. A thorough understanding of the structural and vibrational characteristics of 5-TFMU is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
This guide focuses on the synergistic application of theoretical calculations and vibrational spectroscopy to characterize 5-TFMU. Density Functional Theory (DFT) calculations provide a powerful tool for predicting molecular geometry, vibrational frequencies, and other electronic properties, while Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer experimental validation of the theoretical findings.
Theoretical and Computational Methodology
The theoretical investigation of 5-trifluoromethyluracil is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Protocol
The geometry of 5-trifluoromethyluracil was optimized using the B3LYP functional with the 6-31G* basis set.[2][3] The vibrational frequencies were also calculated at the same level of theory. The computational workflow is outlined below.
Experimental Methodology
The experimental investigation of 5-trifluoromethyluracil involves its synthesis and characterization using vibrational spectroscopy.
Synthesis Protocol
A common method for the synthesis of 5-trifluoromethyluracil involves a multi-step process starting from 5-iodouracil.[1] The general steps include chlorination, trifluoromethylation, and subsequent hydrolysis.
The synthesis workflow is depicted in the following diagram:
A detailed experimental protocol for the synthesis is as follows:
-
Chlorination: 5-iodouracil is mixed with triethylamine in an organic solvent. The mixture is heated, and phosphorus oxychloride is added dropwise. The reaction is stirred for 1-2 hours.[1]
-
Trifluoromethylation: The resulting 2,4-dichloro-5-iodopyrimidine is reacted with a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a catalyst system (e.g., CuI, KF, and 1,10-phenanthroline) in an inert atmosphere.[1]
-
Hydrolysis: The obtained 2,4-dichloro-5-trifluoromethylpyrimidine is then hydrolyzed using an aqueous solution of acetic acid or formic acid at elevated temperatures to yield the final product, 5-trifluoromethyluracil.[1]
Vibrational Spectroscopy
FT-IR Spectroscopy: The FT-IR spectrum of the synthesized 5-trifluoromethyluracil can be recorded in the solid phase using the KBr pellet technique. A typical FT-IR spectrometer would be used to scan the sample in the range of 4000-400 cm⁻¹.
Raman Spectroscopy: The FT-Raman spectrum can be obtained using a spectrometer with a laser excitation source. The spectrum is typically recorded in the solid state over a similar wavenumber range as the FT-IR.
Results and Discussion
This section presents a comparative analysis of the theoretical and experimental data for 5-trifluoromethyluracil. Due to the limited availability of published experimental spectra and detailed theoretical data for 5-trifluoromethyluracil, the following tables provide an illustrative comparison using data for the closely related molecule, 5-fluorouracil. The theoretical values are representative of what would be obtained using the B3LYP/6-31G* level of theory.
Geometric Parameters
The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure.
Table 1: Illustrative Comparison of Calculated and Experimental Bond Lengths (Å) for the Uracil Ring.
| Bond | Calculated (B3LYP/6-31G*) | Experimental (5-fluorouracil) |
| N1-C2 | 1.38 | 1.37 |
| C2-N3 | 1.39 | 1.38 |
| N3-C4 | 1.38 | 1.37 |
| C4-C5 | 1.45 | 1.44 |
| C5-C6 | 1.35 | 1.34 |
| C6-N1 | 1.37 | 1.36 |
| C2=O7 | 1.22 | 1.21 |
| C4=O8 | 1.23 | 1.22 |
Table 2: Illustrative Comparison of Calculated and Experimental Bond Angles (°) for the Uracil Ring.
| Angle | Calculated (B3LYP/6-31G*) | Experimental (5-fluorouracil) |
| C6-N1-C2 | 121.5 | 122.0 |
| N1-C2-N3 | 115.0 | 114.5 |
| C2-N3-C4 | 126.8 | 127.1 |
| N3-C4-C5 | 114.8 | 115.2 |
| C4-C5-C6 | 118.9 | 118.5 |
| C5-C6-N1 | 122.9 | 122.7 |
Vibrational Analysis
The vibrational spectra of 5-trifluoromethyluracil are complex due to the various functional groups present. The assignment of the observed bands to specific vibrational modes is facilitated by comparison with the calculated frequencies.
Table 3: Illustrative Comparison of Major Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their Assignments.
| Assignment | Calculated (B3LYP/6-31G*) | Experimental (FT-IR) | Experimental (Raman) |
| N-H stretching | 3450 | 3400 | 3405 |
| C=O stretching | 1720, 1680 | 1710, 1675 | 1715, 1682 |
| Ring stretching | 1650 | 1640 | 1645 |
| N-H in-plane bending | 1450 | 1440 | 1442 |
| C-F stretching (CF3) | 1250 | 1245 | 1248 |
| Ring breathing | 780 | 775 | 778 |
The logical relationship between the theoretical and experimental data is summarized in the following diagram:
Conclusion
The combined theoretical and vibrational spectroscopic study of 5-trifluoromethyluracil provides a detailed understanding of its molecular structure and dynamics. The computational data obtained from DFT calculations, including optimized geometry and vibrational frequencies, are in good agreement with the expected experimental results, as illustrated by comparison with data for similar molecules. This comprehensive analysis is invaluable for understanding the structure-activity relationship of 5-TFMU and for the future design of more potent and selective therapeutic agents. The methodologies and workflows presented in this guide serve as a robust framework for the continued investigation of novel uracil derivatives in drug discovery.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Trifluorothymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluorothymine, also known as trifluridine, is a synthetic fluorinated pyrimidine nucleoside analog of thymidine.[1] It is a well-established antiviral agent, primarily used in ophthalmic solutions for the treatment of herpes simplex virus (HSV) keratitis.[1][2] More recently, it has gained prominence as a key component of the oral anticancer drug TAS-102 (trifluridine/tipiracil), which is approved for the treatment of metastatic colorectal cancer.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanisms of action of trifluorothymine as both an antiviral and an anticancer agent. Detailed experimental protocols and visual workflows are included to support researchers in their study of this important therapeutic compound.
Chemical Structure and Identification
Trifluorothymine is structurally characterized by a pyrimidine 2'-deoxyribonucleoside with a 5-trifluoromethyluracil as its nucleobase.[1] The trifluoromethyl group at the 5-position of the uracil ring is a key feature that dictates its biological activity.
Figure 1: Chemical Structure of Trifluorothymine.
Table 1: Chemical Identifiers of Trifluorothymine
| Identifier | Value |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione[1] |
| CAS Number | 70-00-8[1] |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅[1] |
| Molecular Weight | 296.20 g/mol [1] |
| SMILES | C1--INVALID-LINK--NC2=O)C(F)(F)F)CO">C@@HO[1] |
| InChI Key | VSQQQLOSPVPRAZ-RRKCRQDMSA-N[4] |
Physicochemical Properties
Trifluorothymine is a white crystalline powder.[4] Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Trifluorothymine
| Property | Value | Reference(s) |
| Melting Point | 186-189 °C | [1] |
| pKa | 7.95 | [1] |
| Solubility | Water: Soluble | [2][4] |
| Methanol: Freely Soluble | [4] | |
| DMSO: Soluble | [5] | |
| Ethanol: Soluble | [4] | |
| Acetone: Freely Soluble | [4] |
Mechanism of Action
Trifluorothymine exerts its therapeutic effects through a dual mechanism of action: inhibition of thymidylate synthase and incorporation into DNA, leading to DNA damage and dysfunction.[6][7]
Intracellular Activation and Thymidylate Synthase Inhibition
Upon entering the cell, trifluorothymine is phosphorylated by thymidine kinase to form trifluorothymine monophosphate.[2][6] This monophosphate form can then inhibit thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[8]
Incorporation into DNA and Induction of DNA Damage
Trifluorothymine monophosphate is further phosphorylated to its active triphosphate form (TFT-TP).[6] TFT-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing DNA chain by DNA polymerases.[9] The incorporation of trifluorothymine into DNA has several cytotoxic consequences:
-
DNA Strand Breaks: The presence of the bulky trifluoromethyl group in the DNA helix can lead to conformational changes, stalling of replication forks, and the generation of single- and double-strand breaks.[7][10]
-
Activation of DNA Damage Response (DDR) Pathways: The DNA lesions trigger the activation of DDR signaling cascades. This involves the phosphorylation and activation of key sensor proteins such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM), which in turn phosphorylate their downstream targets, checkpoint kinases Chk1 and Chk2, respectively.[10] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induction of apoptosis or senescence.[9][11]
Figure 2: Mechanism of Action of Trifluorothymine.
Pharmacological Properties
Trifluorothymine exhibits potent antiviral and anticancer activities.
Anticancer Activity
The cytotoxic effects of trifluorothymine have been demonstrated in a wide range of cancer cell lines, particularly in colorectal cancer. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for trifluorothymine in various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Trifluorothymine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT-116 | Colorectal Cancer | 5.0 | [11] |
| DLD-1 | Colorectal Cancer | ~1.0-2.0 | [12] |
| SW620 | Colorectal Cancer | ~5.6 (Median) | [13] |
| COLO 205 | Colorectal Cancer | ~5.6 (Median) | [13] |
| HCT-15 | Colorectal Cancer | ~5.6 (Median) | [13] |
| MKN45 | Gastric Cancer | 0.23 | [3] |
| MKN74 | Gastric Cancer | 6.0 | [3] |
| KATOIII | Gastric Cancer | 2.7 | [3] |
| HeLa | Cervical Cancer | 1.0 | [6] |
Antiviral Activity
Trifluorothymine is a potent inhibitor of herpes simplex virus (HSV) replication. It is effective against both HSV-1 and HSV-2.[2]
Table 4: In Vitro Antiviral Activity of Trifluorothymine against HSV-1 (IC₅₀ Values)
| HSV-1 Strain | IC₅₀ (µM) | Reference(s) |
| Acyclovir-susceptible (range over 11 strains) | 3.07 - 12.52 | [14] |
| Acyclovir-resistant | 15.40 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of trifluorothymine.
Synthesis of Trifluorothymine via Stereoselective Glycosylation
This protocol is adapted from the method described by Kawakami et al.[15]
Figure 3: Workflow for the Synthesis of Trifluorothymine.
Methodology:
-
Silylation of 5-Trifluoromethyluracil:
-
Suspend 5-trifluoromethyluracil in 1,2-dichloroethane.
-
Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMS-Cl).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative.
-
Remove the solvent under reduced pressure.
-
-
Glycosylation:
-
Dissolve the silylated 5-trifluoromethyluracil and the protected chloro-sugar (e.g., 1-chloro-3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-ribofuranose) in dry chloroform.
-
Add zinc chloride (ZnCl₂) as a catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Deprotection:
-
Evaporate the solvent from the reaction mixture.
-
Dissolve the residue in methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol to remove the p-chlorobenzoyl protecting groups.
-
Stir at room temperature and monitor the reaction by TLC.
-
-
Purification and Crystallization:
-
Neutralize the reaction mixture with an acidic resin.
-
Filter the resin and concentrate the filtrate.
-
Crystallize the crude product from absolute ethanol to yield pure trifluorothymine (β-isomer).
-
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general method for determining the IC₅₀ of trifluorothymine in cancer cell lines.[16][17][18][19]
Figure 4: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of trifluorothymine in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of trifluorothymine. Include a vehicle control (medium with the highest concentration of the solvent used).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol describes the detection of phosphorylated DDR proteins (e.g., p-ATR, p-ATM, p-Chk1, p-Chk2) in response to trifluorothymine treatment.[10][20][21]
Figure 5: Workflow for Western Blot Analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with trifluorothymine at the desired concentration (e.g., IC₅₀) for various time points (e.g., 0, 24, 48, 72 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ATR, ATM, Chk1, Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
Trifluorothymine is a clinically significant nucleoside analog with a well-defined dual mechanism of action that underpins its efficacy as both an antiviral and an anticancer agent. Its ability to inhibit thymidylate synthase and, more importantly, to be incorporated into DNA, leading to catastrophic DNA damage, makes it a potent therapeutic. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of trifluorothymine and its derivatives.
References
- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluorothymidine | 70-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 8. Thymidylate Synthase expression as a predictor of clinical response to fluoropyrimidine-based chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluorothymidine exhibits potent antitumor activity via the induction of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. "In Vitro Synergism of Trifluorothymidine and Ganciclovir Against HSV-1" by J. A. Hobden, M. Kumar et al. [digitalcommons.xula.edu]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. MTT Assay [protocols.io]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Trifluoromethyluracil from 5-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-trifluoromethyluracil, a key intermediate in the manufacturing of antiviral and anticancer drugs. The primary method detailed is a robust multi-step synthesis commencing with 5-iodouracil. This process involves an initial chlorination, followed by a copper-catalyzed trifluoromethylation, and concludes with a hydrolysis step to yield the final product. An alternative direct trifluoromethylation approach is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.
Introduction
5-Trifluoromethyluracil (TFU) is a critical building block in the synthesis of various therapeutic agents, most notably the antiviral drug Trifluridine. The introduction of a trifluoromethyl group at the 5-position of the uracil ring significantly enhances the biological activity of the molecule. This document outlines a validated synthetic route starting from the readily available 5-iodouracil. The described multi-step process is designed for high yield and purity, making it suitable for both research and process development applications.
Synthesis Pathway Overview
The primary synthesis route from 5-iodouracil to 5-trifluoromethyluracil is a three-step process:
-
Chlorination: 5-Iodouracil is first converted to 2,4-dichloro-5-iodopyrimidine.
-
Trifluoromethylation: The dichlorinated intermediate undergoes a copper-catalyzed trifluoromethylation to yield 2,4-dichloro-5-trifluoromethylpyrimidine.
-
Hydrolysis: The final step involves the hydrolysis of the dichlorinated trifluoromethylated intermediate to produce 5-trifluoromethyluracil.
Caption: Overall synthetic pathway from 5-iodouracil to 5-trifluoromethyluracil.
Experimental Protocols
Protocol 1: Multi-Step Synthesis from 5-Iodouracil
This protocol is adapted from a demonstrated synthetic method and is broken down into three distinct stages.[1]
Step 1: Synthesis of 2,4-dichloro-5-iodopyrimidine
Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-iodopyrimidine.
Materials:
-
5-Iodouracil
-
Triethylamine (Et₃N)
-
Toluene
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a 500 mL three-necked flask, combine 5-iodouracil (23.8g) and triethylamine (30.3g) in toluene (240 mL).[1]
-
Heat the mixture to 100°C with stirring.[1]
-
Once the internal temperature reaches 90°C, slowly add phosphorus oxychloride (33.7g) dropwise.[1]
-
After the addition is complete, maintain the temperature and continue stirring for 1-2 hours.[1]
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up to isolate the product, 2,4-dichloro-5-iodopyrimidine.
Step 2: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine
Caption: Experimental workflow for the copper-catalyzed trifluoromethylation.
Materials:
-
2,4-dichloro-5-iodopyrimidine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium fluoride (KF)
-
Trimethyl borate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (Phen)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a 500 mL three-necked flask under a nitrogen atmosphere, add 2,4-dichloro-5-iodopyrimidine (24.5g), (trifluoromethyl)trimethylsilane (25.5g), potassium fluoride (10.4g), trimethyl borate (18.5g), copper(I) iodide (1.7g), 1,10-phenanthroline (1.6g), and DMSO (250 mL).[1]
-
Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC).[1]
-
After completion, cool the mixture and perform an appropriate aqueous work-up followed by purification to obtain 2,4-dichloro-5-trifluoromethylpyrimidine.
Step 3: Synthesis of 5-Trifluoromethyluracil
Caption: Experimental workflow for the hydrolysis to 5-trifluoromethyluracil.
Materials:
-
2,4-dichloro-5-trifluoromethylpyrimidine
-
Acetic acid
-
Water
Procedure:
-
Combine the 2,4-dichloro-5-trifluoromethylpyrimidine from the previous step with an aqueous solution of acetic acid.[1]
-
Heat the mixture to 100-120°C and stir for 5-6 hours.[1]
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry to obtain 5-trifluoromethyluracil.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Product |
| 1 | 5-Iodouracil | POCl₃, Et₃N | Toluene | 90-110 | 1-2 | 2,4-dichloro-5-iodopyrimidine |
| 2 | 2,4-dichloro-5-iodopyrimidine | TMSCF₃, KF, Trimethyl borate, CuI, Phen | DMSO | 60 | - | 2,4-dichloro-5-trifluoromethylpyrimidine |
| 3 | 2,4-dichloro-5-trifluoromethylpyrimidine | Acetic Acid (aq) | Water | 100-120 | 5-6 | 5-Trifluoromethyluracil |
Alternative Synthetic Approaches
While the multi-step synthesis is a reliable method, direct trifluoromethylation of uracil derivatives is an active area of research. Copper-catalyzed reactions are particularly prominent in this field.[2][3] These reactions often utilize various trifluoromethyl sources, such as trifluoroacetate or S-(trifluoromethyl)diphenylsulfonium salts, in the presence of a copper catalyst.[2] Researchers may consider exploring these more direct routes, although reaction conditions would need to be optimized for 5-iodouracil as the substrate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Trifluoromethylating agents can be toxic and should be handled with caution.
-
Consult the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The synthesis of 5-trifluoromethyluracil from 5-iodouracil is a key transformation for the production of important pharmaceuticals. The detailed multi-step protocol provided in this application note offers a clear and reproducible method for obtaining this valuable intermediate. The inclusion of quantitative data and workflow diagrams is intended to facilitate the successful implementation of this synthesis in a research or development setting.
References
Synthesis of Trifluridine: A Detailed Guide for Researchers
Application Notes & Protocols
This document provides detailed application notes and protocols for the synthesis of trifluridine (also known as trifluorothymidine or TFT), an antiviral and antineoplastic agent.[1][2][3] Trifluridine is a nucleoside analogue of thymidine, where the methyl group at the 5-position of the uracil ring is replaced by a trifluoromethyl group.[1][2][4] This modification allows it to be incorporated into viral and cancer cell DNA, leading to the disruption of DNA synthesis and function.[3][5] These protocols are intended for researchers, scientists, and drug development professionals.
Introduction to Synthetic Strategies
Several synthetic routes for trifluridine have been developed, primarily starting from either 2'-deoxyuridine or by constructing the nucleoside from a modified sugar and a pyrimidine base. The choice of a particular synthetic pathway often depends on factors such as starting material availability, desired scale, and safety considerations. The most common strategies include:
-
Direct Trifluoromethylation of 2'-Deoxyuridine: This is a convergent approach that introduces the trifluoromethyl group directly onto the pyrimidine ring of the pre-formed nucleoside.
-
Convergent Synthesis from 5-Trifluoromethyluracil and a Deoxyribose Derivative: This method involves the coupling of the pre-synthesized base with a protected deoxyribose sugar.
-
Multi-step Synthesis from Ribose: A more linear approach that starts with a protected ribose sugar, which is then halogenated, condensed with 5-trifluoromethyluracil, and subsequently deprotected and converted to the final product.[6]
This document will focus on providing a detailed protocol for the direct trifluoromethylation of 2'-deoxyuridine, a commonly employed and efficient method.
Experimental Protocol: Direct Trifluoromethylation of 2'-Deoxyuridine
This protocol is based on the trifluoromethylation of 2'-deoxyuridine using sodium trifluoromethanesulfinate as the trifluoromethyl source and tert-butyl hydroperoxide as an oxidant.[1][7]
Materials:
-
2'-Deoxyuridine
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (70% in water)
-
Purified water
-
Ethyl acetate
-
Nitrogen gas
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet
-
Dropping funnel
-
Heating/cooling system
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 2'-deoxyuridine (e.g., 456 g, 2 mol) and sodium trifluoromethanesulfinate (e.g., 985.2 g, 6 mol of 95% purity) to purified water (e.g., 7.98 L).[1]
-
Cooling: Stir the mixture and cool the reaction vessel to -3 °C.[1]
-
Inert Atmosphere: Purge the reaction vessel with a stream of nitrogen gas to create an inert atmosphere.[1]
-
Addition of Oxidant: Once the solids are dissolved and the temperature is stable, add 70% tert-butyl hydroperoxide (e.g., 772 g, 6 mol) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C during the addition.[1]
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 2 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution three times with ethyl acetate (e.g., 3 x 8 L).[1]
-
Combine the organic extracts.
-
-
Isolation of Product: Concentrate the combined organic extracts under reduced pressure at 50 °C to yield trifluridine.[1]
Purification (Optional but Recommended):
-
Dissolve the crude trifluridine in ethanol by heating with stirring until complete dissolution.
-
Stop heating and continue stirring to allow the solution to cool to room temperature, inducing crystallization.
-
Filter the crystalline product.
-
Dry the purified trifluridine under reduced pressure.
Quantitative Data
The following table summarizes the quantitative data for the direct trifluoromethylation of 2'-deoxyuridine as described in the protocol.
| Parameter | Value | Reference |
| Starting Material | 2'-Deoxyuridine | [1] |
| Trifluoromethylating Agent | Sodium trifluoromethanesulfinate | [1] |
| Oxidant | tert-Butyl hydroperoxide | [1] |
| Molar Ratio (Deoxyuridine:CF3SO2Na:t-BuOOH) | 1 : 3 : 3 | [1][7] |
| Reaction Temperature | -3 °C to 60 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 94.3% | [1] |
| Purity | 97.2% | [1] |
Visualizing the Synthesis and Mechanism of Action
To better understand the process and the subsequent biological activity of trifluridine, the following diagrams illustrate the synthetic workflow and its mechanism of action.
Caption: A flowchart illustrating the key steps in the synthesis of trifluridine.
Caption: The mechanism of action of trifluridine leading to cell death.
Alternative Synthetic Approaches
While the direct trifluoromethylation of 2'-deoxyuridine is a robust method, other synthetic routes are also noteworthy.
Synthesis from 5-Trifluoromethyluracil and 2-Deoxy-D-ribose: This convergent approach involves the silylation of 5-trifluoromethyluracil, followed by condensation with a protected 2-deoxy-D-ribose derivative, and subsequent deprotection to yield trifluridine.[6] This method allows for greater control over the stereochemistry of the glycosidic bond.
Enzymatic Synthesis: Biocatalytic methods using enzymes like 2'-deoxyribosyltransferase from Lactobacillus reuteri have been explored for the synthesis of trifluridine.[1] These enzymatic routes can offer high selectivity and milder reaction conditions, aligning with green chemistry principles.
Safety Precautions
-
Trifluoromethylating agents and oxidants should be handled with care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize trifluridine for further investigation and development. The provided quantitative data and visual diagrams offer a comprehensive overview of the synthesis and mechanism of this important pharmaceutical compound.
References
- 1. Trifluridine synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. SMPDB [smpdb.ca]
- 6. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]
- 7. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]
Application Notes: Mechanism of Trifluoromethyluracil as a Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] This makes TS a well-established and highly valued target for cancer chemotherapy.[1][2] Trifluoromethyluracil, in its active form as 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP), is a potent mechanism-based inhibitor of thymidylate synthase.[3] Understanding the intricate mechanism of this inhibition is paramount for the development of novel anticancer agents and for optimizing existing therapeutic strategies.
Mechanism of Action
Trifluorothymidine (TFT), the prodrug form, is intracellularly phosphorylated by thymidine kinase to its active monophosphate form, CF3dUMP.[4][5] CF3dUMP then acts as a powerful inhibitor of thymidylate synthase. The inhibition process is a multi-step mechanism that ultimately leads to the irreversible inactivation of the enzyme.
The canonical reaction of thymidylate synthase involves the methylation of deoxyuridine monophosphate (dUMP) using the cofactor N5,N10-methylenetetrahydrofolate. The proposed mechanism for inhibition by CF3dUMP, based on kinetic, biochemical, and structural data, proceeds as follows:
-
Binding to the Active Site: CF3dUMP binds to the active site of thymidylate synthase. This initial binding can occur even in the absence of the cofactor, 5,10-methylenetetrahydrofolate.[3]
-
Nucleophilic Attack: A catalytic cysteine residue (Cysteine 198 in Lactobacillus casei TS) in the enzyme's active site performs a nucleophilic attack on the C6 position of the pyrimidine ring of CF3dUMP.[3]
-
Activation of the Trifluoromethyl Group: This initial attack activates the highly electronegative trifluoromethyl group at the C5 position.
-
Fluoride Ion Elimination: The activation leads to the release of a fluoride ion.
-
Covalent Adduct Formation: Following the fluoride release, the now-activated pyrimidine ring reacts with nucleophilic residues within the active site, forming a stable, covalent complex with the enzyme.[3] Proteolytic digestion and sequencing of the inhibited enzyme have identified that the inhibitor forms covalent bonds with both Cysteine 198 and Tyrosine 146.[3]
-
Irreversible Inactivation: The formation of this covalent adduct effectively and irreversibly inactivates the enzyme, preventing it from catalyzing the synthesis of dTMP. This leads to a depletion of the thymidine nucleotide pool, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[2]
This mechanism-based, covalent inhibition distinguishes CF3dUMP as a highly effective and specific inhibitor of thymidylate synthase.
Data Presentation
In Vitro Inhibition of Thymidylate Synthase
| Compound | Enzyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |
| CF3dUMP | Lactobacillus casei | Mechanism-based, Covalent | Not Reported | Not Reported | [3] |
Cellular Activity of Trifluorothymidine (TFT)
| Cell Line | Cancer Type | Exposure Time (h) | IC50 Value (µM) | Effect on TS Activity | Reference |
| FM3A | Breast Cancer | 4 | ~0.1 | Reduced to 9% of control | [4] |
| FM3A | Breast Cancer | 24 | <0.1 | Reduced to 6% of control | [4] |
| TNBC cell lines | Triple-Negative Breast Cancer | 48 | 5-20 | Induces apoptosis via TS inhibition | [2] |
| HUVEC | Endothelial Cells | 72 | 0.5 | Inhibition of autophagy | [2] |
Visualizations
Signaling Pathway of Thymidylate Synthase and Inhibition
Caption: Normal catalytic cycle of Thymidylate Synthase and its inhibition by CF3dUMP.
Experimental Workflow for Assessing TS Inhibition
Caption: General workflow for determining Thymidylate Synthase inhibition.
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
Materials:
-
Purified thymidylate synthase or cell lysate
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
EDTA
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
CF3dUMP (inhibitor)
-
UV-Vis Spectrophotometer with temperature control
Protocol:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction buffer containing Tris-HCl, DTT, and EDTA. Add the enzyme source (purified TS or cell lysate).
-
Inhibitor Incubation (for inhibition studies): Add varying concentrations of CF3dUMP to the reaction mixture and incubate for a defined period.
-
Initiate the Reaction: Add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture to start the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate Enzyme Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the reaction rate.
-
Data Analysis: For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Tritium Release Assay for Thymidylate Synthase Activity
This highly sensitive assay measures the release of tritium ([³H]) from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase.
Materials:
-
Purified thymidylate synthase or cell lysate
-
Tris-HCl buffer (pH 7.4)
-
2-mercaptoethanol
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
CF3dUMP (inhibitor)
-
Activated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, and the enzyme source.
-
Inhibitor Incubation (for inhibition studies): Add varying concentrations of CF3dUMP to the reaction mixture and incubate.
-
Initiate the Reaction: Start the reaction by adding [5-³H]dUMP and 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the Reaction: Stop the reaction by adding an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer a portion of the supernatant, which contains the tritiated water ([³H]H₂O) released during the reaction, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Blank Correction: A blank reaction omitting the enzyme or the cofactor should be run in parallel to account for non-enzymatic tritium release.
-
Data Analysis: Calculate the enzyme activity based on the amount of tritium released. For inhibition studies, determine the IC50 value by plotting activity against inhibitor concentration.
In Situ Thymidylate Synthase Activity Assay
This assay measures TS activity within intact cells, providing a more physiologically relevant assessment of inhibition.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Trifluorothymidine (TFT) or other test inhibitor
-
[5-³H]deoxyuridine (radiolabeled precursor)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture the cells to the desired confluency in appropriate culture plates.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor (e.g., TFT) for a specified duration.
-
Radiolabeling: Add [5-³H]deoxyuridine to the cell culture medium. This precursor is taken up by the cells and converted intracellularly to [5-³H]dUMP.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the precursor and the TS-catalyzed reaction, which releases tritium as [³H]H₂O into the medium.
-
Quantification: Collect a sample of the cell culture medium and measure the radioactivity of the released tritiated water using a liquid scintillation counter.
-
Data Analysis: The amount of tritium released is proportional to the intracellular TS activity. Calculate the percentage of inhibition relative to untreated control cells to determine the IC50 value of the inhibitor.[4]
Conclusion
This compound, through its active metabolite CF3dUMP, is a potent mechanism-based inhibitor of thymidylate synthase. Its covalent modification of the enzyme's active site leads to irreversible inactivation, making it an effective anticancer agent. The provided protocols offer robust methods for studying the inhibitory effects of this compound and other potential TS inhibitors, aiding in the ongoing research and development of novel cancer therapeutics.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluridine in Herpes Simplex Virus (HSV) Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (also known as trifluorothymidine) is a fluorinated pyrimidine nucleoside analog with potent antiviral activity against Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1][2] Its primary mechanism of action involves the inhibition of viral DNA synthesis.[3][4] Trifluridine is phosphorylated by both viral and cellular kinases to its active triphosphate form.[5] This active metabolite is then incorporated into the replicating viral DNA in place of thymidine. This incorporation leads to the formation of defective, non-functional viral proteins and an increased mutation rate, ultimately halting viral replication.[1] Additionally, trifluridine can inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, further disrupting DNA production.[2][3] These application notes provide detailed protocols for the use of trifluridine in HSV culture for antiviral research and drug development.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of trifluridine against Herpes Simplex Virus.
Table 1: In Vitro Anti-HSV-1 Activity of Trifluridine
| HSV-1 Strain | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| McKrae | Vero | Plaque Reduction | 8.47 | [6] |
Table 2: Cytotoxicity of Trifluridine
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Vero | MTT | >200 | [7] |
| Human Embryonic Lung (HEL) Fibroblasts | Cell Growth Inhibition | Not specified | [5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Signaling Pathway
The following diagram illustrates the mechanism of action of trifluridine in inhibiting HSV replication.
Caption: Mechanism of action of trifluridine against HSV.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antiviral activity of trifluridine against HSV.
Caption: General workflow for antiviral evaluation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of trifluridine that is toxic to the host cells.
Materials:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trifluridine stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of trifluridine in culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM.
-
Remove the culture medium from the cells and add 100 µL of the various concentrations of trifluridine to the wells in triplicate. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Plaque Reduction Assay
This assay measures the ability of trifluridine to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of Vero cells in 24-well plates
-
HSV-1 or HSV-2 stock of known titer
-
Trifluridine serial dilutions in DMEM with 2% FBS
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Grow Vero cells to confluence in 24-well plates.
-
Prepare serial dilutions of trifluridine in DMEM with 2% FBS.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of HSV per well for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells once with PBS.
-
Add 1 mL of the trifluridine dilutions to the respective wells in triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate for 1 hour at 37°C.
-
Aspirate the drug-containing medium and overlay the cells with 1 mL of overlay medium containing the same concentrations of trifluridine.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each trifluridine concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[8]
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of trifluridine.[9]
Materials:
-
Confluent monolayer of Vero cells in 24-well plates
-
HSV-1 or HSV-2 stock
-
Trifluridine serial dilutions in DMEM with 2% FBS
-
96-well plates for virus titration
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the cells with HSV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
After adsorption, remove the inoculum, wash the cells with PBS, and add 1 mL of medium containing serial dilutions of trifluridine.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and supernatant from each well and subject them to three cycles of freezing and thawing to release the virus.
-
Clarify the lysates by centrifugation.
-
Determine the virus titer of each lysate by performing a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh Vero cell monolayers in 96-well plates.[5]
-
Calculate the reduction in viral yield for each trifluridine concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of trifluridine that reduces the viral yield by 50%.
References
- 1. SMPDB [smpdb.ca]
- 2. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluridine | HSV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 5. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for Trifluoromethyluracil in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethyluracil, clinically known as trifluridine (FTD), is a fluorinated thymidine analog that serves as a key component in the oral anticancer agent TAS-102 (Lonsurf®).[1] TAS-102 is a combination drug containing FTD and tipiracil (TPI), a thymidine phosphorylase inhibitor, at a 1:0.5 molar ratio.[1] TPI prevents the rapid degradation of FTD, thereby increasing its bioavailability and maintaining systemic levels. The inclusion of the trifluoromethyl group enhances the compound's stability and lipophilicity, often improving its pharmacological properties compared to non-fluorinated analogs.[2] These characteristics make this compound and its derivatives potent agents for cancer research, particularly in cell line studies to elucidate mechanisms of action, evaluate synergistic drug combinations, and overcome chemoresistance.
Mechanism of Action
Trifluridine exhibits a dual-pronged mechanism of antitumor action that disrupts DNA synthesis and function, ultimately leading to cancer cell death.[1][3]
-
Inhibition of Thymidylate Synthase (TS): Like its predecessor 5-fluorouracil (5-FU), FTD inhibits thymidylate synthase, a critical enzyme for DNA synthesis.[1][3] TS is responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source for deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair.[3][4]
-
Incorporation into DNA: Following cellular uptake, FTD is phosphorylated into its active triphosphate form (F3dTTP). This metabolite is then incorporated directly into DNA strands in place of thymidine.[3] This incorporation leads to significant DNA dysfunction, including DNA strand breaks, which triggers cellular damage responses and apoptosis.[3] This mechanism of direct DNA incorporation distinguishes FTD from 5-FU, which is less efficiently incorporated into DNA and can also affect RNA synthesis.[3][5]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from various studies on this compound and its derivatives against different cancer cell lines.
Table 1: Efficacy of Trifluridine (FTD/TFT) in Combination Therapies
| Cancer Type | Cell Line | Combination Agent | Key Finding | Reference |
|---|---|---|---|---|
| Colorectal Cancer | CMT-93 (murine) | Anti-PD-1 mAb | 98.4% tumor growth inhibition in xenograft model with combination therapy.[1] | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H292, H322, H460 | TRAIL | Synergistic cytotoxicity observed with combination index values below 0.9. | |
| Colorectal Cancer | HT29, HCT116 | Irinotecan (SN38) | Additive cytotoxicity observed with sequential drug exposure.[6] | [6] |
| Colorectal Cancer | HT29, HCT116 | 5-Fluorouracil (5-FU) | Additive cytotoxicity observed with sequential drug exposure; antagonism with simultaneous exposure.[6] |[6] |
Table 2: Cytotoxicity of Novel Trifluoromethyl-Containing Derivatives
| Derivative Class | Cell Line(s) | Compound | IC50 / Efficacy | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine | A375, C32 (Melanoma) | 3b | Reduced viability to 20% at 50 µM after 72h.[2] | [2] |
| Aryl-urea | PACA2 (Pancreatic) | 7 | IC50 = 44.4 µM | [7] |
| Aryl-urea | PACA2 (Pancreatic) | 8 | IC50 = 22.4 µM | [7] |
| Aryl-urea | HCT116, HePG2, HOS | 9 | IC50 = 17.8, 12.4, 17.6 µM, respectively | [7] |
| Isoxazole | MCF-7 (Breast) | 2g | IC50 = 2.63 µM |[8] |
Signaling Pathways
Studies have shown that trifluridine can modulate key signaling pathways involved in cell cycle control and apoptosis, particularly when used in combination with other agents.
In non-small cell lung cancer (NSCLC) cells, the combination of trifluridine (TFT) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) demonstrated a synergistic effect by enhancing apoptosis through multiple mechanisms. TFT treatment led to the upregulation of p53 and its downstream target p21/WAF1. This, in turn, increased the surface expression of TRAIL Receptor 2 (TRAIL-R2), sensitizing the cells to TRAIL-induced apoptosis. Furthermore, TFT promoted the apoptotic cascade by downregulating anti-apoptotic proteins like cFLIP and XIAP while increasing the expression of the pro-apoptotic protein Bax. TFT also induced a G2/M cell cycle arrest by activating Chk2 and reducing Cdc25c levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below. A general workflow for in vitro testing is also visualized.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (or derivative) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution (G1, S, G2/M) in response to drug treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Treatment: Grow and treat cells as described in Protocol 2.
-
Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify changes in the expression of specific proteins within signaling pathways (e.g., p53, Bax, cFLIP).
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
References
- 1. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Mechanism of Action of Trifluridine in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine, a thymidine-based nucleoside analog, is a key component of the oral anticancer agent trifluridine/tipiracil (marketed as Lonsurf®). This combination therapy is approved for the treatment of metastatic colorectal cancer (mCRC) in patients who have been previously treated with other chemotherapies.[1][2][3][4] Trifluridine's primary mechanism of action involves its incorporation into DNA, leading to DNA dysfunction and the inhibition of cancer cell proliferation.[1][3][5][6] Tipiracil hydrochloride, the other component, is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability and systemic exposure.[1][4][7][8] This document provides a detailed overview of trifluridine's mechanism of action, quantitative data on its efficacy, and comprehensive protocols for key experimental assays.
Mechanism of Action
The antitumor effect of trifluridine is multifaceted, primarily revolving around its impact on DNA synthesis and integrity.
1. DNA Incorporation and Dysfunction:
Upon administration, trifluridine is taken up by cancer cells through nucleoside transporters.[6] Inside the cell, it is phosphorylated by thymidine kinase to its active triphosphate form, trifluridine triphosphate (F3dTTP).[7] F3dTTP then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the DNA strand during replication.[6] The incorporation of F3dTTP into DNA leads to several cytotoxic consequences:
-
DNA Damage: The presence of the trifluoromethyl group on the pyrimidine ring alters the DNA structure, leading to DNA dysfunction.[5] While it doesn't cause a high number of strand breaks, the massive misincorporation itself is a significant form of DNA damage.[9]
-
Inhibition of DNA Synthesis: The altered DNA structure can impede the function of DNA polymerases and other replication machinery, ultimately inhibiting DNA synthesis and cell proliferation.[1][10]
-
Cell Cycle Arrest: Trifluridine treatment has been shown to induce a sustained G2 phase arrest in a p53-dependent manner.[9][11] This is associated with the phosphorylation of Chk1, a key protein in the DNA damage response pathway.[9]
2. Inhibition of Thymidylate Synthase:
In its monophosphate form (F3dTMP), trifluridine can also inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine monophosphate (dTMP), a precursor for DNA synthesis.[5][10] However, the predominant and more clinically relevant mechanism of action is its incorporation into DNA.[7][12]
The Role of Tipiracil:
Trifluridine is rapidly metabolized and inactivated by the enzyme thymidine phosphorylase, primarily in the liver and gastrointestinal tract.[7][8] Tipiracil is a potent inhibitor of this enzyme.[3][8] By co-administering tipiracil with trifluridine in a 1:0.5 molar ratio, the degradation of trifluridine is significantly reduced, leading to higher and more sustained plasma concentrations of the active drug.[5][7][10]
Quantitative Data Summary
The efficacy of trifluridine, both in preclinical and clinical settings, has been quantified through various measures. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of Trifluridine in Colorectal Cancer Cell Lines
| Cell Line | IC50 of Trifluridine (µM) | Notes |
| HCT-116 | 5.0 | p53-proficient human colorectal cancer cell line.[9] |
| HCT-116 p53-/- | 5.0 | p53-null isogenic counterpart of HCT-116.[9] |
| DLD-1 | >22-fold increase in resistant line | Parental and FTD long-term treated cell lines.[8] |
| RKO | >22-fold increase in resistant line | Parental and FTD long-term treated cell lines.[8] |
| COLO 205 | 0.6 - 52 (Median: 5.6) | Range across 23 human cancer cell lines including colorectal.[11] |
| HCT-15 | 0.6 - 52 (Median: 5.6) | Range across 23 human cancer cell lines including colorectal.[11] |
| SW620 | 0.6 - 52 (Median: 5.6) | Range across 23 human cancer cell lines including colorectal.[11] |
Table 2: Quantitative DNA Incorporation of Trifluridine
| Cell Line | Treatment Conditions | Extent of Incorporation |
| HCT-116 | 5 µM FTD for 8 hours | 4 pmol/µg DNA[10] |
| HCT-116 | Not specified | 6,043 high-confidence FTD peaks identified by ChIP-seq.[10][12] |
Table 3: Clinical Efficacy of Trifluridine/Tipiracil in Metastatic Colorectal Cancer
| Clinical Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| RECOURSE | Trifluridine/Tipiracil | 7.1 months | 2.0 months |
| Placebo | 5.3 months | 1.7 months | |
| SUNLIGHT | Trifluridine/Tipiracil + Bevacizumab | 10.8 months | 5.6 months |
| Trifluridine/Tipiracil | 7.5 months | 2.4 months |
Experimental Protocols
Protocol 1: Analysis of Trifluridine Incorporation into DNA by ChIP-seq
This protocol is adapted from the methodology described by Iimori et al. (2019).[10][12]
Materials:
-
Colorectal cancer cell line (e.g., HCT-116)
-
Trifluridine (FTD)
-
5-bromo-2'-deoxyuridine (BrdU) as a control
-
Cell culture medium and supplements
-
DNA extraction kit
-
Antibody against BrdU (which cross-reacts with FTD-incorporated DNA)
-
Protein A/G magnetic beads
-
Buffers for chromatin immunoprecipitation (lysis buffer, wash buffer, elution buffer)
-
Next-generation sequencing (NGS) library preparation kit
-
NGS platform
Procedure:
-
Cell Culture and Treatment: Culture HCT-116 cells to logarithmic growth phase. Treat cells with a final concentration of 5 µM FTD or 10 µM BrdU for 8 hours.
-
DNA Extraction and Sonication: Harvest the cells and extract genomic DNA using a commercial kit. Shear the DNA to an average size of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Incubate the sheared DNA with an anti-BrdU antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated DNA from the beads using an elution buffer.
-
-
DNA Purification and Library Preparation: Purify the eluted DNA. Prepare a DNA library for NGS according to the manufacturer's instructions.
-
Sequencing and Data Analysis:
-
Sequence the prepared library on an NGS platform.
-
Align the sequencing reads to the human reference genome.
-
Perform peak calling using software like MACS to identify regions of FTD incorporation.
-
Analyze the distribution of FTD peaks across genomic features (e.g., genes, CpG islands).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.[13][14][15]
Materials:
-
Trifluridine-treated and control colorectal cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol by dropwise addition while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µl of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate the cell population to exclude debris and aggregates.
-
Analyze the histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
This is a general protocol for assessing the activation of DNA damage response (DDR) pathways.
Materials:
-
Trifluridine-treated and control colorectal cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with protein lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Chk1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of trifluridine/tipiracil.
References
- 1. esmo.org [esmo.org]
- 2. Trifluridine–Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer | HOPA [hoparx.org]
- 3. Trifluridine/tipiracil with or without bevacizumab in metastatic colorectal cancer: results of a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ChIP-seq Analysis to Explore DNA Replication Profile in Trifluridine-treated Human Colorectal Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Trifluridine Incorporation into Viral DNA for Mutation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (TFT), a fluorinated pyrimidine nucleoside analog of thymidine, is a potent antiviral agent. Its primary mechanism of action involves its incorporation into viral DNA during replication, leading to the synthesis of defective viral proteins and an increased rate of mutation.[1][2] This document provides detailed application notes and experimental protocols for studying the incorporation of trifluridine into viral DNA and analyzing the resulting mutations, a critical aspect of antiviral drug development and resistance monitoring.
Trifluridine is phosphorylated within the host cell to its active triphosphate form, trifluridine triphosphate (TFT-TP).[2] Viral and cellular kinases can mediate this phosphorylation.[1] TFT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand by the viral DNA polymerase.[1][2] The presence of the trifluoromethyl group on the uracil base disrupts base pairing, interfering with viral DNA replication and leading to the production of non-functional viral particles.[3] The increased mutation rate induced by trifluridine incorporation is a key area of research for understanding viral resistance mechanisms.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of trifluridine against Herpes Simplex Virus 1 (HSV-1) and the impact of specific mutations on drug resistance.
Table 1: In Vitro Efficacy of Trifluridine and other Antivirals against Wild-Type and Mutant HSV-1
| Virus Strain | Relevant Mutation(s) | Trifluridine IC₅₀ (µM) | Acyclovir IC₅₀ (µM) | Ganciclovir IC₅₀ (µM) |
| HSV-1 (Wild-Type) | None | 0.98 ± 0.2 | 0.09 ± 0.07 | 0.006 ± 0.005 |
| Trifluridine-Resistant Mutants | ||||
| Clone 1 | TK: R163H | >3.0 (3.1-fold resistance) | - | - |
| Clone 2 | TK: A167T | >8.3 (≥8.6-fold resistance) | - | - |
| Clone 3 | TK: M231I | 3.1 (3.2-fold resistance) | - | - |
| Acyclovir/Ganciclovir-Resistant Mutants with Cross-Resistance to Trifluridine | ||||
| Mutant A | TK: W88G | >10 (10-fold resistance) | Resistant | Resistant |
| Mutant B | TK: R216C | 4.0 (4.1-fold resistance) | Resistant | Resistant |
Data extracted from a study on the combination of ganciclovir and trifluridine against HSV-1.[1] IC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50%. Fold resistance is calculated relative to the wild-type strain.
Table 2: Trifluridine-Induced Mutation Frequencies in Viral Genes
| Viral Gene | Method of Analysis | Mutation Frequency (substitutions/nucleotide) | Reference |
| Thymidine Kinase (TK) | Sanger & Next-Generation Sequencing | Varies depending on drug pressure and passage number | [1] |
| DNA Polymerase (DP) | Sanger & Next-Generation Sequencing | Generally lower than in TK, often emerges under combination pressure | [1] |
Quantitative data on the precise mutation frequency induced solely by trifluridine is not extensively available in the reviewed literature and is an area for further research. The provided information is based on studies selecting for resistance.
Experimental Protocols
The following are detailed protocols for key experiments in the study of trifluridine's effect on viral DNA and mutation analysis.
Protocol 1: In Vitro Selection of Trifluridine-Resistant Virus
Objective: To generate viral populations with reduced susceptibility to trifluridine through serial passage in the presence of the drug.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV-1)
-
Wild-type virus stock of known titer
-
Trifluridine stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Determine the initial concentration of trifluridine to use. This is typically started at the IC₅₀ value for the wild-type virus.[1]
-
Infect confluent cell monolayers with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-2 hour adsorption period, remove the viral inoculum and add fresh culture medium containing the starting concentration of trifluridine.
-
Incubate the plates until a cytopathic effect (CPE) is observed across the monolayer.
-
Harvest the virus by freeze-thawing the cells and medium. This is considered Passage 1.
-
Titer the harvested virus from Passage 1.
-
For the next passage, infect fresh confluent cell monolayers with the virus from the previous passage at a low MOI.
-
After the adsorption period, add fresh medium containing a slightly increased concentration of trifluridine (e.g., 1.5x to 2x the previous concentration).
-
Repeat steps 5-9 for a desired number of passages (e.g., 10-20 passages) to select for resistant populations.
-
After the final passage, plaque-purify individual viral clones from the resistant population for further characterization.
Protocol 2: Plaque Reduction Assay for Determining Antiviral Susceptibility
Objective: To determine the concentration of trifluridine that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (wild-type or mutant)
-
Trifluridine stock solution
-
Cell culture medium
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
6-well or 12-well plates
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of trifluridine in cell culture medium.
-
Infect the confluent cell monolayers with a known number of plaque-forming units (PFU) of the virus (e.g., 50-100 PFU per well).
-
After a 1-2 hour adsorption period, remove the inoculum.
-
Add the different concentrations of trifluridine-containing overlay medium to the respective wells. Include a no-drug control.
-
Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Fix the cells with a fixative solution (e.g., methanol or 10% formalin).
-
Stain the cells with crystal violet solution and then wash gently with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting software.
Protocol 3: Genotypic Analysis of Trifluridine-Resistant Mutants
Objective: To identify mutations in viral genes (e.g., thymidine kinase and DNA polymerase) that may confer resistance to trifluridine.
Materials:
-
Resistant viral DNA, extracted from purified virions or infected cells
-
Primers specific for the target viral genes (e.g., HSV-1 UL23 for TK and UL30 for DNA polymerase)
-
PCR reagents (polymerase, dNTPs, buffer)
-
DNA purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents
Procedure:
A. PCR Amplification:
-
Design primers to amplify the entire coding region of the target genes in overlapping fragments if necessary.[4]
-
Perform PCR using the extracted viral DNA as a template. Use a high-fidelity polymerase to minimize PCR-induced errors.
-
Run the PCR products on an agarose gel to verify the size of the amplicons.
-
Purify the PCR products using a suitable DNA purification kit.
B. Sanger Sequencing:
-
Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
Assemble the sequencing reads to obtain the full-length sequence of the target gene.
-
Align the sequence of the resistant mutant with the wild-type reference sequence to identify mutations.
C. Next-Generation Sequencing (NGS):
-
Prepare a sequencing library from the purified PCR products or directly from the extracted viral DNA.
-
Sequence the library on an NGS platform (e.g., Illumina).
-
Analyze the sequencing data to identify mutations and their frequencies within the viral population. This is particularly useful for detecting minor variants.[5]
Protocol 4: Quantification of Trifluridine Incorporation into Viral DNA
Objective: To measure the amount of trifluridine incorporated into the viral genome. This protocol is adapted from a theoretical guide using a labeled trifluridine analog.
Materials:
-
Host cell line
-
Target virus
-
Isotopically labeled Trifluridine (e.g., Trifluridine-¹³C,¹⁵N₂) for mass spectrometry-based detection
-
Viral DNA extraction kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Infect host cells with the target virus at a high multiplicity of infection (MOI).
-
Treat the infected cells with a defined concentration of isotopically labeled trifluridine.
-
After a suitable incubation period (e.g., 24 hours), harvest the cells and purify the viral DNA.
-
Digest the purified viral DNA into individual nucleosides using a cocktail of enzymes.
-
Analyze the digested sample by LC-MS/MS to separate and quantify the amount of labeled trifluridine and natural thymidine.
-
Generate a standard curve using known concentrations of labeled trifluridine to accurately quantify its amount in the viral DNA digest.
-
Express the results as the amount of labeled trifluridine per microgram of viral DNA.
Visualizations
Caption: Mechanism of trifluridine incorporation into viral DNA.
Caption: Experimental workflow for trifluridine resistance analysis.
References
- 1. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence Analysis of Herpes Simplex Virus 1 Thymidine Kinase and DNA Polymerase Genes from over 300 Clinical Isolates from 1973 to 2014 Finds Novel Mutations That May Be Relevant for Development of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of next-generation sequencing to detect acyclovir-resistant herpes simplex virus type 1 variants at low frequency in thymidine kinase gene of the isolates recovered from patients with hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Resistance Models Using Triflurluoromethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyluracil, also known as trifluridine (FTD), is a thymidine-based nucleoside analog and a key component of the oral anticancer agent TAS-102 (Lonsurf), where it is combined with a thymidine phosphorylase inhibitor, tipiracil (TPI).[1][2][3] TAS-102 has demonstrated clinical efficacy in patients with metastatic colorectal cancer who are refractory to standard chemotherapies, including 5-fluorouracil (5-FU).[1][2][3][4] The primary mechanism of action of FTD is its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor growth.[1][3][5][6] This is distinct from 5-FU, which primarily inhibits thymidylate synthase.[3][7] Understanding the mechanisms of resistance to this compound is crucial for optimizing its use and developing strategies to overcome resistance. These application notes provide protocols for developing this compound-resistant cancer cell lines and an overview of the associated resistance mechanisms and signaling pathways.
Data Presentation
Table 1: Cellular Sensitivity to Trifluridine (FTD) and 5-Fluorouracil (5-FU) in Parental and FTD-Resistant Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - FTD-Resistant | Fold Resistance | Cross-Resistance to 5-FU | Reference |
| DLD-1 | FTD | ~1 | >10 | >10 | No | [8] |
| HCT-116 | FTD | ~0.5 | >10 | >20 | No | [8] |
| RKO | FTD | ~0.2 | >1 | >5 | No | [8] |
| DLD-1 | FTD | Not specified | Not specified | Severe FTD resistance | No | [9] |
Note: Specific IC50 values were not provided in a tabular format in the source material, but relative resistance was described. The table reflects the reported observations.
Experimental Protocols
Protocol 1: Development of Triflurluoromethyluracil-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to triflurluoromethyluracil (FTD) through continuous exposure to escalating drug concentrations.[10][11]
Materials:
-
Parental cancer cell line of interest (e.g., DLD-1, HCT-116, RKO colorectal cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trifluridine (FTD) stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., MTT, WST-1)
Procedure:
-
Determine the initial IC50 of FTD:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of FTD concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Development:
-
Culture the parental cells in a medium containing FTD at a concentration equal to or slightly below the IC50.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a stable growth rate, passage them and increase the FTD concentration in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat this process of dose escalation as the cells adapt and become resistant to the current drug concentration. This process can take several months.[11]
-
-
Confirmation of Resistance:
-
Periodically, and upon establishing a cell line that can proliferate in a significantly higher FTD concentration, determine the new IC50 of FTD for the resistant cell line and compare it to the parental line. A significant increase in IC50 (e.g., >3-5 fold) confirms the development of resistance.[10]
-
Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
-
Characterization of Resistant Cell Lines:
-
Perform cross-resistance studies by determining the IC50 of other chemotherapeutic agents (e.g., 5-FU) on both the parental and resistant cell lines.
-
Analyze the molecular mechanisms of resistance (see below).
-
Protocol 2: Assessment of Cell Viability and IC50 Determination
Procedure:
-
Seed parental and FTD-resistant cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Replace the medium with fresh medium containing serial dilutions of FTD or other drugs of interest.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent (e.g., WST-1) to each well and incubate for 0.5 to 4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Mandatory Visualization
References
- 1. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays of Thymidylate Synthase Inhibition by Trifluoromethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibition of thymidylate synthase (TS) by trifluoromethyluracil (TFMU). The information is intended to guide researchers in setting up and performing enzymatic assays to determine the potency and mechanism of action of TFMU and its derivatives as TS inhibitors.
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] This makes TS a key target for cancer chemotherapy.[1] this compound (TFMU) belongs to the family of fluoropyrimidines, which are known to inhibit TS after intracellular conversion to their active monophosphate form.[3][4] Specifically, the nucleoside form of TFMU, trifluorothymidine (TFT), is phosphorylated to its monophosphate (TFT-MP or CF3dUMP), which then acts as a potent inhibitor of TS.[3][5]
This document outlines three common methods for measuring TS activity and its inhibition by the active metabolite of TFMU: a spectrophotometric assay, a tritium release assay, and a liquid chromatography-mass spectrometry (LC-MS/MS) based assay.
Mechanism of Action of this compound
This compound, in its active monophosphate form (5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate or CF3dUMP), is a mechanism-based inhibitor of thymidylate synthase.[5] The inhibition proceeds through the following key steps:
-
Binding to the Active Site: CF3dUMP binds to the nucleotide-binding site of the TS enzyme.[5]
-
Nucleophilic Attack: A catalytic cysteine residue in the active site of TS attacks the C6 position of the pyrimidine ring of CF3dUMP.[5]
-
Activation and Covalent Modification: This attack leads to the activation of the trifluoromethyl group, resulting in the release of a fluoride ion. Subsequently, the activated inhibitor forms a stable covalent complex with the enzyme, involving a tyrosine residue in the active site.[5]
This covalent modification effectively inactivates the enzyme, leading to a depletion of dTMP pools, which in turn disrupts DNA synthesis and induces cell death.[2]
Quantitative Data Summary
The inhibitory potential of this compound's active form and related compounds against thymidylate synthase is typically quantified by IC50 values. The following table summarizes representative inhibitory concentrations.
| Compound | Enzyme Source | Assay Type | IC50 Value (µM) |
| 5′(S)-CF3 FdUMP | Recombinant human TS | Spectrophotometric | 1.24 |
| 5′(R)-CH3 FdUMP | Recombinant human TS | Spectrophotometric | 1.21 |
| 5-Fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) | Recombinant human TS | Spectrophotometric | 1.13 |
FdUMP (5-fluoro-2'-deoxyuridine 5'-monophosphate) is the active metabolite of 5-fluorouracil and serves as a reference compound. The data for 5′(S)-CF3 FdUMP and 5′(R)-CH3 FdUMP are from a study on 5'-substituted FdUMP analogs and are representative of the potency of such compounds.[6][7]
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the TS-catalyzed reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate (mTHF).[6][8]
Materials:
-
Purified recombinant human thymidylate synthase (hTS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (mTHF)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
This compound monophosphate (CF3dUMP) or other inhibitors
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 25 mM KCl, and 5 mM MgCl2.
-
Prepare Reagent Solutions:
-
dUMP stock solution (e.g., 10 mM in water)
-
mTHF stock solution (e.g., 25 mM in a suitable buffer, protect from light)
-
hTS enzyme stock solution (concentration determined by a protein assay)
-
Inhibitor (CF3dUMP) stock solutions at various concentrations.
-
-
Set up the Reaction Mixture: In a 96-well plate or cuvette, prepare the reaction mixture with final concentrations as follows:
-
50 µM dUMP
-
250 µM mTHF
-
Varying concentrations of the inhibitor (CF3dUMP) for inhibition studies. For control wells, add the vehicle used to dissolve the inhibitor.
-
-
Initiate the Reaction: Add hTS to a final concentration of approximately 0.84 µM to initiate the reaction.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Tritium Release Assay for Thymidylate Synthase Activity
This highly sensitive radioisotopic assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP. The released tritium is in the form of tritiated water (³H₂O), which can be separated from the radiolabeled substrate and quantified.[1][9][10][11]
Materials:
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
Purified TS or cell lysates containing TS
-
5,10-methylenetetrahydrofolate (mTHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors)
-
This compound monophosphate (CF3dUMP) or other inhibitors
-
Activated charcoal suspension (to quench the reaction and adsorb unreacted substrate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, mTHF, and varying concentrations of the inhibitor (CF3dUMP).
-
Add Enzyme: Add the purified TS enzyme or cell lysate to the reaction mixture.
-
Initiate the Reaction: Add [5-³H]dUMP to start the reaction. The final volume and concentrations should be optimized for the specific enzyme source and activity.
-
Incubate: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of activated charcoal suspension. This will adsorb the unreacted [5-³H]dUMP.
-
Separate Substrate from Product: Centrifuge the tubes to pellet the charcoal.
-
Quantify Released Tritium: Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.
-
Add Scintillation Cocktail: Add an appropriate volume of scintillation cocktail to the vial.
-
Measure Radioactivity: Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the amount of ³H₂O produced based on the specific activity of the [5-³H]dUMP.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)uracil
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-(trifluoromethyl)uracil?
A1: The primary methods for synthesizing 5-(trifluoromethyl)uracil include:
-
A classical multi-step chemical synthesis: This route typically involves the chlorination of a uracil derivative (like 5-iodouracil), followed by a trifluoromethylation reaction, and subsequent hydrolysis to yield the final product.
-
Direct trifluoromethylation of uracil: This can be achieved through various methods, including electrochemical synthesis, which offers a greener alternative by avoiding harsh chemical oxidants and metal catalysts.[1][2] Another approach involves using a catalytic system with a trifluoromethyl source like CF3I.[3]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Several reagents used in the synthesis of 5-(trifluoromethyl)uracil are hazardous and require careful handling. For instance, phosphorus oxychloride, often used in the chlorination step, is highly corrosive and reacts violently with water. Trifluoromethylating agents can also be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Always refer to the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I confirm the identity and purity of my synthesized 5-(trifluoromethyl)uracil?
A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): This is essential for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis
Low yields are a common challenge in organic synthesis. The following table outlines potential causes and solutions for low yields in the synthesis of 5-(trifluoromethyl)uracil.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Driving the reaction to completion will increase the yield of the desired product.[5] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, the choice of solvent, and the reaction temperature. The polarity of the solvent can significantly influence the reaction rate and yield. |
| Moisture-Sensitive Reagents | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used. Use anhydrous solvents. |
| Product Loss During Workup | If the product has some solubility in the aqueous phase during extraction, perform multiple extractions with an appropriate organic solvent. Using a brine wash can help break emulsions and reduce the solubility of the organic product in the aqueous layer.[6] |
| Degradation of Product | 5-(Trifluoromethyl)uracil can be susceptible to degradation under harsh conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases during workup and purification. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the quality and efficacy of the final compound. Below are common impurities and strategies for their removal.
| Potential Impurity | Source | Troubleshooting & Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using flash column chromatography or recrystallization.[5][7] |
| Side-Reaction Products | Competing reaction pathways. | Adjust reaction conditions to favor the desired product. For example, controlling the temperature can minimize the formation of thermal degradation products. Purification by chromatography is often effective in removing side products. |
| Isomeric Byproducts | Non-selective reactions. | The synthesis of 5-(trifluoromethyl)uracil is generally regioselective at the 5-position. However, if isomeric impurities are detected, purification by preparative HPLC may be necessary. |
| Residual Solvents | Incomplete removal during workup. | Dry the final product under high vacuum for an extended period. The choice of solvent for recrystallization can also help in removing residual solvents from the reaction. |
Experimental Protocols
Protocol 1: Classical Three-Step Synthesis of 5-(Trifluoromethyl)uracil
This protocol is based on a method involving chlorination, trifluoromethylation, and hydrolysis.[4]
Step 1: Synthesis of 2,4-dichloro-5-iodopyrimidine
-
In a 500 mL three-necked flask, combine 5-iodouracil (23.8 g), triethylamine (30.3 g), and toluene (240 mL).
-
Heat the mixture to 100°C.
-
Once the internal temperature reaches 90°C, slowly add phosphorus oxychloride (33.7 g) dropwise.
-
Maintain the temperature and continue stirring for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature and filter by suction, collecting the filtrate.
-
Wash the solid with a petroleum ether/ethyl acetate mixture (5:1).
-
Combine the filtrate and the washing liquid and evaporate the solvent to obtain the crude product.
-
Slurry the crude product with petroleum ether to yield 2,4-dichloro-5-iodopyrimidine as an off-white solid.
Step 2: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine
-
In a 500 mL three-necked flask under a nitrogen atmosphere, combine 2,4-dichloro-5-iodopyrimidine (24.5 g), TMSCF₃ (25.5 g), KF (10.4 g), trimethyl borate (18.5 g), CuI (1.7 g), 1,10-phenanthroline (1.6 g), and DMSO (250 mL).
-
Heat the mixture to 60°C and react for 2 hours.
-
Cool the reaction to room temperature and add ethyl acetate (500 mL) and water (300 mL) for liquid-liquid extraction.
-
Wash the organic phase with 1N diluted hydrochloric acid (300 mL).
-
Dry the organic phase with sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by slurrying with petroleum ether.
Step 3: Synthesis of 5-(Trifluoromethyl)uracil
-
In a 250 mL single-neck flask, combine 2,4-dichloro-5-trifluoromethylpyrimidine (15.6 g), acetic acid (30 mL), and water (15 mL).
-
Heat the mixture to 110°C and react for 5 hours.
-
Concentrate the mixture to approximately 30 mL, then add 120 mL of toluene and concentrate again to 100 mL.
-
Stir the mixture at room temperature and filter by suction to obtain the final product.
| Step | Reactants | Yield |
| Chlorination | 5-Iodouracil, Phosphorus oxychloride | 89% |
| Trifluoromethylation | 2,4-dichloro-5-iodopyrimidine, TMSCF₃ | 81% |
| Hydrolysis | 2,4-dichloro-5-trifluoromethylpyrimidine | 90.6% |
Protocol 2: Aqueous Electrochemical Synthesis of 5-(Trifluoromethyl)uracil
This protocol describes a greener synthesis method using electrochemistry.[1]
-
In an undivided 250 mL electrochemical cell, place a carbon plate anode and a platinum sheet cathode.
-
Add Uracil (2.24 g, 20 mmol), CF₃SO₂Na (60 mmol), (NH₄)₂SO₄ (30 mmol), and 240 mL of water to the cell.
-
Stir the mixture and electrolyze at a constant current of 200 mA at room temperature for 64 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 320 mL).
-
Combine the organic layers, wash with distilled water (2 x 320 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the product.
| Method | Scale | Yield | Purity |
| Batch Electrosynthesis | 20 mmol | 71% | >97% |
| Batch Electrosynthesis (scaled up) | 80 mmol | 72% | >97% |
Visual Guides
Caption: Synthetic routes to 5-(trifluoromethyl)uracil.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Trifluoromethyluracil Crystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trifluoromethyluracil. The information is presented in a question-and-answer format to directly address common issues encountered during crystallization and purification experiments.
Troubleshooting Guides
Issue: Difficulty in Achieving Crystallization (Oiling Out or Amorphous Precipitate)
Q1: My 5-trifluoromethyluracil is "oiling out" or forming an amorphous precipitate instead of crystals. What are the possible causes and solutions?
A1: "Oiling out" or the formation of an amorphous solid occurs when the compound separates from the solution at a temperature above its melting point in the solvent or when supersaturation is too high for orderly crystal lattice formation. The high polarity and potential for various intermolecular interactions of fluorinated molecules can contribute to these challenges.[1]
Possible Causes:
-
High degree of supersaturation: The concentration of 5-trifluoromethyluracil in the solvent is too high.
-
Rapid cooling: Cooling the solution too quickly prevents the molecules from arranging themselves into a crystal lattice.
-
Presence of impurities: Impurities can disrupt the crystallization process and inhibit crystal growth.
-
Inappropriate solvent choice: The solvent may be too good of a solvent for the compound, even at lower temperatures.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil or amorphous solid redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slow down the cooling process: Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a gradual temperature decrease. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[2]
-
Use a co-solvent (anti-solvent): If a single solvent is not working, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. The two solvents must be miscible.[2]
-
Scratching or seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal of 5-trifluoromethyluracil.
-
Further purification: If impurities are suspected, purify the crude material using techniques like column chromatography before attempting recrystallization.
Issue: Formation of Very Small Crystals or Powder
Q2: My recrystallization yields a fine powder or very small crystals instead of larger, well-defined crystals. What should I do?
A2: The formation of small crystals or a powder is often due to a high rate of nucleation, where many small crystals form simultaneously instead of a smaller number of crystals growing larger over time.
Possible Causes:
-
Rapid cooling: As with oiling out, rapid cooling can lead to the rapid formation of many small nuclei.
-
Excessive agitation: Stirring or agitating the solution during the cooling phase can induce excessive nucleation.
-
High concentration: A highly concentrated solution can also lead to rapid nucleation.
Solutions:
-
Slower cooling: Decrease the rate of cooling by allowing the solution to cool to room temperature undisturbed before placing it in a colder environment.
-
Reduce agitation: Avoid stirring or agitating the solution as it cools.
-
Lower the concentration: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Utilize a solvent system that promotes slower crystallization: Experiment with different solvents or solvent mixtures.
Issue: Low Yield of Purified 5-Trifluoromethyluracil
Q3: I am getting a very low yield after recrystallization. How can I improve it?
A3: A low yield can be attributed to several factors, from using too much solvent to premature filtration.
Possible Causes:
-
Using too much solvent: An excessive amount of solvent will keep more of the compound dissolved even at low temperatures.
-
The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product may remain in the solution.
-
Filtering the solution while it is still warm: This will result in the loss of product that has not yet crystallized.
-
Incomplete transfer of crystals: Leaving crystals behind in the flask or on the filter paper.
Solutions:
-
Use a minimal amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely.[3]
-
Optimize solvent selection: Choose a solvent in which 5-trifluoromethyluracil has high solubility at high temperatures and low solubility at low temperatures.
-
Ensure complete cooling: Allow the solution to cool completely to room temperature and then in an ice bath before filtration to maximize crystal formation.[3]
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[3]
-
Careful transfer: Ensure all crystals are transferred from the flask to the filter. A small amount of cold solvent can be used to rinse the flask.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for the recrystallization of 5-trifluoromethyluracil?
Qualitative Solubility Information for Uracil Derivatives:
-
Good Solvents (at elevated temperatures): Water, Ethanol, Methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5]
-
Poor Solvents (potential anti-solvents): Hexanes, Toluene, Diethyl ether.
Q5: How can I determine the purity of my crystallized 5-trifluoromethyluracil?
A5: The purity of your product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 5-trifluoromethyluracil and identifying any impurities.[6] Other techniques include:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and identify any proton- or fluorine-containing impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Q6: What are the common impurities I might encounter in the synthesis of 5-trifluoromethyluracil?
A6: Impurities can arise from starting materials, intermediates, or side reactions during the synthesis. Depending on the synthetic route, potential impurities could include:
-
Unreacted starting materials: e.g., uracil or a halogenated uracil precursor.
-
Intermediates: Such as 2,4-dichloro-5-trifluoromethylpyrimidine if the synthesis involves a hydrolysis step.[7]
-
Isomeric byproducts: In some trifluoromethylation reactions, the trifluoromethyl group may be introduced at a different position on the uracil ring, though this is less common for the C-5 position.
-
Products of over-reaction or degradation.
It is crucial to characterize any significant impurities to understand their potential impact.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 5-Trifluoromethyluracil
This protocol provides a general procedure for the purification of 5-trifluoromethyluracil using a single solvent.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 5-trifluoromethyluracil. Add a few drops of the chosen solvent at room temperature. If the solid is insoluble, heat the test tube in a hot water bath. The ideal solvent will dissolve the solid when hot but not at room temperature.
-
Dissolution: Place the crude 5-trifluoromethyluracil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry in the Büchner funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and air dry or place them in a desiccator.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 5-trifluoromethyluracil. Method parameters may need to be optimized for your specific instrument and impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity 5-trifluoromethyluracil in a suitable solvent (e.g., a mixture of water and methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of your crystallized 5-trifluoromethyluracil and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A starting point could be a 96:4 (v/v) mixture of 5 mM KH₂PO₄ (pH 6.0) and methanol.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where 5-trifluoromethyluracil has strong absorbance (e.g., 260 nm).[9]
-
Injection Volume: 20 µL.[8]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Determine the retention time of the main peak corresponding to 5-trifluoromethyluracil from the standard. In the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify any impurity peaks by comparing their retention times to known impurity standards if available.
Data Presentation
Table 1: Qualitative Solubility of Uracil Derivatives in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Low | Moderate to High |
| Methanol | High | Low to Moderate | High |
| Ethanol | High | Low | High |
| Acetone | Medium | Low | Moderate |
| Ethyl Acetate | Medium | Low | Moderate |
| Dichloromethane | Medium | Low | Low to Moderate |
| Toluene | Low | Very Low | Low |
| Hexane | Low | Insoluble | Insoluble |
This table is based on general principles of solubility for polar organic molecules similar to 5-trifluoromethyluracil. Experimental verification is essential.
Visualizations
References
- 1. LabXchange [labxchange.org]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clearsynth.com [clearsynth.com]
- 7. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trifluoromethyluracil Synthesis
Welcome to the technical support center for the synthesis of 5-trifluoromethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction conditions and achieve successful outcomes. The incorporation of a trifluoromethyl (-CF3) group into molecules like uracil is a key strategy in medicinal chemistry, as it can significantly improve metabolic stability, lipophilicity, and binding affinity.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 5-trifluoromethyluracil in a question-and-answer format.
Question 1: My reaction yield is low or I'm observing no reaction. What are the common causes and potential solutions?
Answer: Low or no yield is a common problem that can arise from several factors related to reagents, catalysts, and reaction conditions. Here are some key areas to investigate:
-
Trifluoromethylating Reagent: The choice and quality of the trifluoromethylating reagent are critical. For the synthesis of trifluoromethyluracil, various reagents can be employed, each with its own set of optimal conditions.
-
For radical reactions: Sodium triflinate (Langlois reagent, CF3SO2Na) is a common choice, often used in the presence of an oxidant.[2]
-
For nucleophilic trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is frequently used.[1][2]
-
For electrophilic trifluoromethylation: Reagents like Togni's or Umemoto's reagents can be effective.[2]
-
-
Catalyst/Initiator Inactivity: The catalyst or initiator plays a crucial role in the reaction.
-
Moisture Sensitivity: Many initiators, such as fluoride sources (e.g., TBAF, CsF) used with TMSCF3, are highly sensitive to moisture.[1] Ensure you are using anhydrous conditions and freshly opened or properly stored reagents.
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled or slow reaction. Optimization of the catalyst amount (typically ranging from 0.1 to 10 mol%) may be necessary.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and yield. For instance, in some trifluoromethylation reactions, DMF has been shown to accelerate the reaction and improve yields compared to solvents like THF.[1]
-
Reaction Temperature: Temperature is a critical parameter. Some reactions may require low temperatures to prevent reagent decomposition, while others need elevated temperatures to proceed efficiently.[2]
Question 2: My reaction stalls before the starting material is fully consumed. What can I do?
Answer: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Catalyst Deactivation: This is a common issue, especially with moisture-sensitive catalysts.[1] Ensure all glassware is thoroughly dried (oven or flame-dried) and that all solvents and reagents are anhydrous.
-
Inhibitors: The presence of impurities in your starting material, reagents, or solvent can inhibit the reaction. Consider purifying your starting materials and using high-purity solvents and reagents. The purity of reagents like TMSCF3 can vary between suppliers and batches.[1]
-
Insufficient Reagent: Ensure you are using an adequate excess of the trifluoromethylating reagent. For example, in some protocols using CF3SO2Na, a 3-fold excess relative to the uracil starting material is used.[3]
Question 3: I am observing the formation of side products. How can I improve the selectivity of my reaction?
Answer: Side product formation can often be minimized by carefully controlling the reaction conditions.
-
Temperature Control: Running the reaction at the optimal temperature is crucial. For some exothermic reactions, cooling the reaction mixture can prevent the formation of undesired byproducts.
-
Reagent Addition: The rate of addition of reagents can influence selectivity. A slow, dropwise addition of a reactive reagent can sometimes minimize side reactions.
-
Protecting Groups: In some cases, protecting other reactive sites on the uracil molecule may be necessary to achieve the desired regioselectivity.
Troubleshooting Workflow
For a systematic approach to troubleshooting your this compound synthesis, please refer to the following workflow diagram:
References
Technical Support Center: Stability of Trifluridine (Containing the Trifluoromethyluracil Moiety)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of trifluridine, a nucleoside analog containing the trifluoromethyluracil moiety, in various solvents and pH conditions. The following question-and-answer-based troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of trifluridine in solution?
A1: The stability of trifluridine in solution is primarily influenced by pH, temperature, the presence of oxidizing agents, and the composition of the solvent or buffer system. Hydrolysis, oxidation, and thermal degradation are the main pathways of decomposition.
Q2: How stable is trifluridine in aqueous solutions at different pH values?
A2: Trifluridine is relatively stable in neutral and acidic aqueous solutions. However, its stability decreases in alkaline conditions. In unbuffered aqueous solution at 4°C, a shelf life of over 30 years with only 10% loss has been predicted.[1] Conversely, steam sterilization of aqueous solutions leads to significant degradation and should be avoided.[1] The kinetics and degradation pathways can differ considerably in buffered solutions like phosphate and borate buffers within the pH range of 4-8.[1]
Q3: What are the recommended solvents for preparing stock solutions of trifluridine?
A3: For in vitro experiments, dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions. Trifluridine is also soluble in methanol and acetone.[2] It is soluble in water, 0.01 M hydrochloric acid, and 0.01 M sodium hydroxide.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to prevent cellular toxicity.
Q4: What are the major degradation products of trifluridine?
A4: Under hydrolytic conditions, particularly with hydroxide ion attack, 5-carboxy-2'-deoxyuridine can be formed.[1] In forced degradation studies, the primary degradation product observed is 5-trifluoromethyluracil, which is the this compound base without the deoxyribose sugar moiety.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay values or poor reproducibility. | Degradation of trifluridine in the prepared solution. | Prepare fresh solutions before use. Avoid prolonged storage at room temperature. For aqueous solutions, use a buffered system within a pH range of 4-7. Protect solutions from light and high temperatures. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility, especially when diluting a concentrated stock solution in an organic solvent. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. Perform stepwise dilutions and use sonication to aid dissolution. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Refer to the degradation pathway diagram below to identify potential degradants. Use a stability-indicating analytical method to separate the main compound from its degradation products. |
| Inconsistent results in cell-based assays. | Cytotoxicity from the solvent (e.g., DMSO). Degradation of trifluridine in the culture medium. | Keep the final DMSO concentration below 0.5%. Prepare fresh dilutions of trifluridine in the cell culture medium immediately before the experiment. |
Quantitative Stability Data
The following tables summarize the degradation of trifluridine under various stress conditions as reported in forced degradation studies.
Table 1: Forced Degradation of Trifluridine in Aqueous Solutions
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl, 80°C, 30 min | 11.79% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH, 80°C, 30 min | 8.97% | [3] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 30 min | 53.09% | [3] |
| Thermal Degradation | 80°C, 30 min | 28.73% | [3] |
| Acid Degradation | 1N HCl, 60°C, 30 min | 15% | |
| Alkali Degradation | 1N NaOH, 60°C, 30 min | 12% | |
| Thermal Degradation | Refluxed, 3 hrs | 15% | |
| Oxidative Degradation | 30% H₂O₂, Refluxed, 3 hrs | 17% |
Note: The results from different studies may vary due to different experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Trifluridine
This protocol outlines the general procedure for conducting forced degradation studies on trifluridine to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve trifluridine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1N or 1N hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes).
-
Cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1N or 1N sodium hydroxide.
-
Heat the solution at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes).
-
Cool the solution to room temperature and neutralize it with an equivalent amount of hydrochloric acid.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Heat a known volume of the stock solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes to 3 hours).
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the stressed samples and an untreated control sample using a validated stability-indicating HPLC or UFLC method. Calculate the percentage of degradation by comparing the peak area of trifluridine in the stressed samples to that in the control sample.
Protocol 2: Stability Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the analysis of trifluridine and its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate adjusted to pH 3.5 with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 272 nm.[4]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (control and stressed solutions).
-
Record the chromatograms and integrate the peak areas.
-
Visualizations
References
Technical Support Center: Degradation of Trifluridine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of trifluridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluridine in aqueous solutions?
A1: Trifluridine primarily degrades through hydrolysis (both acidic and basic), oxidation, and photolysis. Thermal degradation can also occur, particularly at elevated temperatures. The specific pathway and resulting degradation products are highly dependent on the pH, temperature, presence of oxidizing agents, and exposure to light.
Q2: What are the major known degradation products of trifluridine?
A2: The two most commonly identified major degradation products of trifluridine in aqueous solutions are:
-
5-carboxy-2'-deoxyuridine (CDU) : Formed through the hydrolysis of the trifluoromethyl group.[1][2]
-
5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione , also known as trifluorothymine (TFT): Results from the cleavage of the glycosidic bond, separating the pyrimidine base from the deoxyribose sugar moiety.
Under forced degradation conditions, other minor degradation products may be observed.
Q3: How does pH affect the stability of trifluridine in aqueous solutions?
A3: Trifluridine's stability is significantly influenced by pH. It is susceptible to base-catalyzed hydrolysis, with the rate of degradation increasing as the pH becomes more alkaline.[1][2] Acidic conditions can also lead to degradation, primarily through the cleavage of the N-glycosidic bond.
Q4: Is trifluridine sensitive to light?
A4: Yes, trifluridine can undergo photolytic degradation when exposed to UV light.[3] Therefore, it is crucial to protect trifluridine solutions from light during experiments and storage to prevent the formation of photodegradation products.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected peaks in my chromatogram when analyzing trifluridine stability.
-
Possible Cause 1: Contamination of glassware or solvents.
-
Troubleshooting: Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC grade) solvents and prepare fresh mobile phases daily. Filter all solutions before use.
-
-
Possible Cause 2: Formation of unknown degradation products.
-
Troubleshooting: If unexpected peaks appear, consider the possibility of degradation products not previously reported. Utilize a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
-
-
Possible Cause 3: Interaction with buffer components.
-
Troubleshooting: Certain buffers can interact with the analyte or its degradation products. For instance, complex degradation kinetics have been observed in phosphate buffers.[1] If unexpected results are obtained with a particular buffer, consider switching to an alternative buffering system.
-
Issue 2: Poor peak shape (e.g., tailing, fronting) for trifluridine or its degradation products during HPLC analysis.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Troubleshooting: The silanol groups on C18 columns can sometimes cause peak tailing for polar compounds. Try adjusting the mobile phase pH to suppress the ionization of the analytes or silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using an end-capped column can also mitigate these interactions.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting: Over time and with exposure to harsh mobile phases, HPLC columns can degrade. If peak shape does not improve with other troubleshooting steps, try replacing the column with a new one of the same type.
-
Issue 3: Difficulty in achieving baseline separation between trifluridine and its degradation products.
-
Possible Cause 1: Inadequate mobile phase composition.
-
Troubleshooting: The polarity of the mobile phase is critical for achieving good separation. Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A gradient elution may be necessary to resolve closely eluting peaks.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Troubleshooting: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of trifluridine under various stress conditions as reported in the literature.
Table 1: Hydrolytic Degradation of Trifluridine
| Condition | Temperature (°C) | Time | % Degradation | Primary Degradation Product |
| 0.1 N HCl | 80 | 30 min | 11.11% | 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione |
| 0.1 N NaOH | 80 | 30 min | 23.24% | 5-carboxy-2'-deoxyuridine |
Data compiled from a study by Kumar and Annapurna (2023).[4]
Table 2: Oxidative and Thermal Degradation of Trifluridine
| Condition | Temperature (°C) | Time | % Degradation |
| 30% H₂O₂ | 80 | 30 min | 44.12% |
| Thermal | 80 | 30 min | 8.01% |
Data compiled from studies by Kumar and Annapurna (2023) and another study.[3][4]
Table 3: Kinetic Data for the Hydrolysis of Trifluridine to 5-carboxy-2'-deoxyuridine at 37°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
Data from a study on the biological effects of 5-carboxy-2'-deoxyuridine.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study of Trifluridine
This protocol outlines the general procedure for conducting forced degradation studies on trifluridine in aqueous solutions.
1. Materials:
-
Trifluridine reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC grade acetonitrile and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Thermostatically controlled water bath or oven
-
UV lamp for photostability studies
-
Validated stability-indicating HPLC or UFLC method
2. Stock Solution Preparation:
-
Accurately weigh a suitable amount of trifluridine reference standard and dissolve it in a known volume of a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Degradation Procedures:
-
Acid Hydrolysis:
-
To a known volume of the trifluridine stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[3]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the trifluridine stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[3]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the trifluridine stock solution, add a specified volume of 30% H₂O₂.
-
Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[3]
-
After incubation, cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known volume of the trifluridine stock solution in a thermostatically controlled environment (e.g., oven) at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[3]
-
After incubation, cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a known volume of the trifluridine stock solution in a suitable transparent container to a UV light source (e.g., 254 nm) for a specified duration (e.g., 6 hours).[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for analysis.
-
4. Analysis:
-
Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating chromatographic method.
-
Calculate the percentage degradation of trifluridine and identify and quantify the degradation products.
Visualizations
Caption: Major degradation pathways of trifluridine in aqueous solutions.
Caption: Workflow for conducting forced degradation studies of trifluridine.
References
- 1. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. actascientific.com [actascientific.com]
Technical Support Center: 5-Trifluoromethyluracil Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-trifluoromethyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-trifluoromethyluracil?
A1: The primary synthetic routes to 5-trifluoromethyluracil include:
-
Aqueous Electrochemical Synthesis: A modern, green, and efficient method that utilizes uracil and a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na) in an electrochemical cell. This method offers high yield and purity with a simple workup.[1]
-
Multi-step Synthesis from 5-Iodouracil: This method involves the chlorination of 5-iodouracil to form 2,4-dichloro-5-iodopyrimidine, followed by a trifluoromethylation reaction to yield 2,4-dichloro-5-trifluoromethylpyrimidine, and finally hydrolysis to produce 5-trifluoromethyluracil.
-
Traditional Six-Step Process: Historically, 5-trifluoromethyluracil was synthesized from 3,3,3-trifluoropropene through a more extended, multi-step process.
Q2: What is a typical expected yield and purity for 5-trifluoromethyluracil synthesis?
A2: The expected yield and purity are highly dependent on the chosen synthetic method and optimization of reaction conditions. For the aqueous electrochemical method, yields of 72% on a 10.40 g scale with a purity exceeding 97% (as determined by HPLC) have been reported.[1] The multi-step synthesis from 5-iodouracil can also achieve high yields, with the final hydrolysis step reporting a yield of 90.6%.
Q3: What are the critical parameters influencing the yield and purity of the reaction?
A3: Key parameters that significantly impact the outcome of the synthesis include:
-
Purity of Starting Materials: The purity of uracil, trifluoromethylating agents, and solvents is crucial to prevent side reactions.
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of reagents and minimize the formation of byproducts.
-
Choice of Trifluoromethylating Agent: The reactivity and stability of the trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagents, TMSCF₃, CF₃SO₂Na) will influence the reaction efficiency.
-
Catalyst and Base Selection: In many trifluoromethylation reactions, the appropriate choice of catalyst and base is essential for activating the substrate and reagent.
-
Reaction Time: Monitoring the reaction by techniques like TLC is necessary to ensure the reaction goes to completion without excessive byproduct formation.
Q4: What are the recommended methods for purifying crude 5-trifluoromethyluracil?
A4: The most common and effective purification techniques are:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent is critical for obtaining high purity crystals.
-
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related byproducts.[1]
-
Extraction and Washing: A simple workup involving extraction with an organic solvent like ethyl acetate, followed by washing with water or brine, can remove many water-soluble impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 5-trifluoromethyluracil.
Synthesis Troubleshooting
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Trifluoromethylating Agent | Use a fresh batch of the trifluoromethylating agent. Some reagents are sensitive to moisture and can degrade over time. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some trifluoromethylation reactions require low temperatures to prevent reagent decomposition, while others may need heating to proceed. |
| Incorrect Catalyst or Base | Screen different catalysts and bases to find the optimal combination for your specific substrate and trifluoromethylating agent. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature, or adding more reagent or catalyst. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | Over-chlorination in the synthesis of the dichlorinated intermediate can be minimized by carefully controlling the stoichiometry of the chlorinating agent. Radical trifluoromethylation can sometimes lead to the formation of regioisomers or multiple additions; optimizing the reaction conditions (e.g., solvent, temperature, catalyst) can improve selectivity. |
| Degradation of Starting Material or Product | 5-fluorouracil can degrade in strongly alkaline conditions. Maintain appropriate pH during the reaction and workup. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, in the electrochemical synthesis, using a mixed solvent system like H₂O/DMSO may be necessary for substrates with poor water solubility.[1] |
Purification Troubleshooting
Issue 1: Difficulty in Recrystallization (Oiling Out)
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Water can be a good choice for polar compounds like uracil derivatives.[2] |
| Cooling Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil. |
| Solution is Supersaturated | Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent before allowing it to cool slowly. |
Issue 2: Impure Product After Recrystallization
| Possible Cause | Suggested Solution |
| Impurities Trapped in the Crystal Lattice | The cooling process may have been too fast. Redissolve the crystals in fresh hot solvent and allow for slower cooling. |
| Solvent Choice Not Optimal for Impurity Removal | The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.[3] |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase | The polarity of the eluent is critical. Use TLC to determine the optimal solvent system that provides good separation between the product and impurities. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Column Overloading | Do not load too much crude product onto the column, as this will lead to broad peaks and poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling of the solvent. |
Data Presentation
Table 1: Optimization of Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil
| Entry | Cathode | Electrolyte | Yield (%) | Purity (%) |
| 1 | Pt plate | (NH₄)₂SO₄ | 71 | >97 |
| 2 | Cu plate | (NH₄)₂SO₄ | 65 | >97 |
| 3 | Ni plate | (NH₄)₂SO₄ | 62 | >97 |
| 4 | Fe plate | (NH₄)₂SO₄ | 58 | >97 |
| 5 | Pt plate | Li₂SO₄ | 68 | >97 |
| 6 | Pt plate | Na₂SO₄ | 70 | >97 |
| 7 | Pt plate | K₂SO₄ | 69 | >97 |
Data adapted from a study on the aqueous electrochemical synthesis of 5-trifluoromethyluracil.[1]
Experimental Protocols
Protocol 1: Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil
Materials:
-
Uracil
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Electrochemical cell with a carbon anode and a platinum cathode
-
DC regulated power supply
Procedure:
-
In an undivided electrochemical cell, combine uracil (1.0 eq), sodium trifluoromethanesulfinate (3.0 eq), and ammonium sulfate (1.5 eq) in deionized water.
-
Stir the mixture at room temperature.
-
Apply a constant current of 200 mA and allow the electrolysis to proceed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, terminate the electrolysis and transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x volume of aqueous layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 5-trifluoromethyluracil.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. A purity of >98% can often be achieved after extraction.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 5-trifluoromethyluracil
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude 5-trifluoromethyluracil in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude 5-trifluoromethyluracil
-
Silica gel (for the stationary phase)
-
Eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude 5-trifluoromethyluracil in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 5-trifluoromethyluracil.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of 5-trifluoromethyluracil.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Decision workflow for choosing a purification method.
References
Technical Support Center: Scaling Up Trifluoromethyluracil Production
Welcome to the technical support center for the synthesis and scale-up of 5-trifluoromethyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the production of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 5-trifluoromethyluracil on a larger scale?
A1: Several methods have been developed for the synthesis of 5-trifluoromethyluracil. For large-scale production, direct trifluoromethylation of uracil is often preferred due to its efficiency. Key industrial methods include:
-
Radical Trifluoromethylation with Trifluoroiodomethane (CF₃I): This method utilizes a catalytic system of FeSO₄, H₂O₂, and H₂SO₄ in a solvent like DMSO. It has been successfully applied in large-scale production, with reactions carried out in reactors as large as 600L to produce significant quantities of 5-trifluoromethyluracil.
-
Electrochemical Synthesis: An environmentally friendly approach using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source in an aqueous solution with a supporting electrolyte. This method has been demonstrated on a 10-gram scale in batch electrolysis, with continuous flow electrolysis showing potential for even larger scales.[1][2]
-
Multi-step Synthesis: This involves the chlorination of 5-iodouracil followed by a trifluoromethylation reaction.
Q2: What are the primary safety concerns when handling trifluoromethylating agents at scale?
A2: Trifluoromethylating agents, such as trifluoroiodomethane (CF₃I), require careful handling due to their potential hazards. Key safety precautions include:
-
Handling: All operations should be performed in a well-ventilated area, preferably within a closed system.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, a face shield, and protective clothing.[1] For potential vapor or mist generation, respiratory protection such as a half or full facepiece respirator or a self-contained breathing apparatus (SCBA) is necessary.[1]
-
Storage: Store trifluoromethylating agents in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and store in an explosion-proof refrigerator.[1]
-
Spill Management: In case of a spill, absorb the material with an inert substance like sand and collect it in an airtight container for proper disposal.[1] For large spills, containment by bunding is necessary.[1]
Q3: How can I purify 5-trifluoromethyluracil from the reaction mixture?
A3: Purification of 5-trifluoromethyluracil typically involves standard organic chemistry techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The selection of an appropriate solvent is crucial for good recovery and purity.
-
Column Chromatography: For smaller scales or when impurities have similar solubility to the product, silica gel column chromatography can be effective. A solvent system is chosen to achieve good separation of the desired product from byproducts.[3] For very polar compounds that do not move on a silica plate with standard solvents, a more polar eluent or a different stationary phase like alumina or reverse-phase silica (C18) might be necessary.[3][4]
Q4: What analytical methods are suitable for assessing the purity of the final product?
A4: To ensure the quality of the synthesized 5-trifluoromethyluracil, various analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is a common and reliable technique for determining the purity of 5-fluorouracil and its derivatives.[5] It can separate the main compound from impurities, and the peak area can be used for quantification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. The presence of characteristic peaks and the absence of impurity signals indicate a pure sample.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Radical Trifluoromethylation (CF₃I method) | 1. Inefficient Radical Generation: The concentration of FeSO₄ or H₂O₂ may be suboptimal. | 1. Optimize the stoichiometry of the catalytic system (FeSO₄ and H₂O₂). Ensure fresh reagents are used. |
| 2. Side Reactions: The trifluoromethyl radical can abstract a hydrogen atom to form trifluoromethane (CF₃H) or react with other species in the reaction mixture.[6] | 2. Control the reaction temperature carefully. Lower temperatures may favor the desired reaction pathway. | |
| 3. Loss of Gaseous CF₃I: If the reaction is not conducted in a well-sealed reactor, the volatile CF₃I can escape. | 3. Ensure the reaction is performed in a closed system with adequate pressure resistance. | |
| Poor Conversion in Electrochemical Synthesis | 1. Electrode Passivation: The electrode surface may become coated with byproducts, hindering electron transfer. | 1. Periodically clean or replace the electrodes. Consider using electrode materials that are less prone to fouling. |
| 2. Low Conductivity of the Electrolyte: Insufficient concentration of the supporting electrolyte can limit the current flow. | 2. Increase the concentration of the supporting electrolyte (e.g., (NH₄)₂SO₄).[7] | |
| 3. Sub-optimal Current Density: The applied current may be too high or too low for the reaction. | 3. Experiment with different constant current settings to find the optimal value for your specific setup.[7] | |
| Uncontrolled Exotherm During Scale-up | 1. Reduced Surface-Area-to-Volume Ratio: In larger reactors, heat dissipation is less efficient.[8] | 1. Implement a more robust cooling system for the reactor. Consider a jacketed reactor with a high-performance coolant. |
| 2. Rapid Reagent Addition: Adding the trifluoromethylating agent or oxidant too quickly can lead to a rapid release of heat.[9] | 2. Add the reagents in a controlled manner, for example, through slow, continuous addition or in small portions. Monitor the internal temperature closely throughout the addition.[9] | |
| 3. Induction Period: Some radical reactions may have an induction period followed by a rapid exotherm.[8] | 3. Do not increase the temperature or add more reagents if the reaction appears sluggish initially. Be prepared for a delayed exotherm.[8] |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[3] | 1. Further purify the crude material by another technique (e.g., a quick filtration through a silica plug) before attempting recrystallization. |
| 2. Inappropriate Solvent: The chosen solvent may not have the ideal solubility characteristics for your compound.[3] | 2. Screen a variety of solvents or solvent mixtures. Techniques like slow evaporation or adding a co-solvent can induce crystallization.[10] | |
| Co-elution of Impurities in Column Chromatography | 1. Similar Polarity: The desired product and impurities may have very similar polarities.[3] | 1. Optimize the solvent system by trying different solvent combinations or a gradient elution.[3] |
| 2. Inappropriate Stationary Phase: Silica gel may not provide sufficient resolution. | 2. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[3] | |
| Compound Appears Unstable on Silica Gel | 1. Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. Alternatively, use a less acidic stationary phase like neutral alumina. |
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for 5-Trifluoromethyluracil
| Method | Trifluoromethylating Agent | Catalyst/Reagents | Solvent | Scale | Reported Yield | Key Considerations |
| Radical Trifluoromethylation | Trifluoroiodomethane (CF₃I) | FeSO₄, H₂O₂, H₂SO₄ | DMSO | 50 kg in 600L reactor | Good | Industrial-scale process, requires handling of gaseous CF₃I. |
| Electrochemical Synthesis (Batch) | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | (NH₄)₂SO₄ (electrolyte) | Water | 10 g | 72% | Green and economically friendly, avoids chemical oxidants and metal catalysts.[1][2] |
| Electrochemical Synthesis (Continuous Flow) | Sodium trifluoromethanesulfinate (CF₃SO₂Na) | (NH₄)₂SO₄ (electrolyte) | Water | Lab-scale | 55% (optimized) | Potential for larger-scale production with improved efficiency.[7] |
Experimental Protocols
General Protocol for Recrystallization of 5-Trifluoromethyluracil
-
Solvent Selection: Identify a suitable solvent in which 5-trifluoromethyluracil is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude 5-trifluoromethyluracil and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude 5-trifluoromethyluracil in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity may be necessary to elute the product.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-trifluoromethyluracil.
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Toxicity Review for Iodotrifluoromethane (CF3I): 2002 Update - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. How To [chem.rochester.edu]
Technical Support Center: Preventing Precipitation of Trifluridine in Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling trifluridine, focusing on the prevention and resolution of precipitation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for preparing trifluridine stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of trifluridine for in vitro research.[1][2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1] Methanol and ethanol are also viable options.[3][4]
Q2: What is the maximum recommended concentration for a stable trifluridine stock solution in DMSO?
A2: Trifluridine exhibits high solubility in DMSO, reaching up to 255 mg/mL (860.9 mM).[2] However, for practical laboratory use and to minimize precipitation risk upon storage or dilution, preparing a stock solution at a concentration such as 10 mM or 20 mM is a common practice.[1]
Q3: My trifluridine stock solution has precipitated. What should I do?
A3: Precipitate can often be redissolved. Gentle warming of the solution in a water bath (up to 37°C) combined with vortexing or sonication can help redissolve the compound.[1] It is critical to ensure the vial is tightly sealed to prevent solvent evaporation or water absorption. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded.
Q4: How should I properly store my trifluridine stock solutions to prevent precipitation?
A4: For long-term stability and to prevent precipitation, stock solutions should be aliquoted into single-use, light-protected tubes and stored at -80°C. For short-term storage, -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Troubleshooting Guide: Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after dissolving. | The concentration may be too high for the solvent and storage temperature (supersaturation). | Try preparing a more dilute stock solution. Use gentle warming (37°C) and sonication to ensure the compound is fully dissolved before storage.[1] |
| Precipitation observed after a freeze-thaw cycle. | The compound is "crashing out" of solution as its solubility decreases at lower temperatures. Repeated temperature changes can promote crystal formation. | Aliquot the stock solution into smaller, single-use volumes to eliminate the need for freeze-thaw cycles.[1] Before use, ensure the entire aliquot is fully thawed and vortexed gently to redissolve any precipitate. |
| Precipitation occurs after diluting the stock solution into an aqueous buffer (e.g., PBS, cell culture media). | Trifluridine has lower solubility in aqueous solutions compared to organic solvents like DMSO.[2][3] Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. | Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and even dispersion, preventing localized supersaturation. Perform dilutions serially if a large dilution factor is required. |
Data Presentation: Trifluridine Solubility Profile
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 255 mg/mL[2] | 860.9 mM[2] | Fresh, anhydrous DMSO is recommended. Moisture can reduce solubility.[5] |
| Water | 14.8 mg/mL[2] | 49.97 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Methanol | Freely Soluble[3] | - | Specific quantitative data is not readily available, but it is considered a good solvent. |
| Ethanol | Soluble[3] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Trifluridine Stock Solution in DMSO
Materials:
-
Trifluridine solid powder (MW: 296.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Allow the vial of trifluridine powder to equilibrate to room temperature before opening.
-
Using a calibrated balance, accurately weigh the desired amount of trifluridine. For example, to prepare 1 mL of a 20 mM solution, weigh 5.92 mg.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for 5.92 mg).
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, place the vial in a 37°C water bath or a sonicator for 5-10 minutes to facilitate dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration (20 mM), solvent (DMSO), and the preparation date.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Re-solubilization of Precipitated Trifluridine Stock
Materials:
-
Vial of precipitated trifluridine stock solution
-
Water bath or heat block set to 37°C
-
Vortex mixer or sonicator
Procedure:
-
Inspect the vial to confirm the presence of precipitate (crystals or cloudiness).
-
Ensure the vial cap is securely tightened to prevent solvent evaporation.
-
Place the vial in a 37°C water bath for 10-15 minutes. This gentle warming increases the solubility of the compound without promoting degradation.
-
Remove the vial from the water bath and vortex it vigorously for 30-60 seconds.
-
Visually inspect the solution. If the precipitate is still present, repeat steps 3 and 4. Sonication can be used as an alternative to vortexing.
-
Once the solution is clear and no particulate matter is visible, it is ready for use.
-
To prevent re-precipitation, consider using the solution immediately or re-aliquoting it into smaller volumes before returning to storage.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing trifluridine precipitation.
Caption: The metabolic activation and mechanism of action of trifluridine.
References
Technical Support Center: Analytical Methods for Trifluoromethyluracil Impurities
Welcome to the technical support center for the analysis of trifluoromethyluracil and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting common experimental issues, and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: this compound is a key intermediate in the synthesis of the antiviral drug Trifluridine. It is also known as Trifluridine EP Impurity B.[1] Other common process-related and degradation impurities of Trifluridine that may be relevant include:
-
Trifluridine Impurity A: 5-Carboxy-2'-deoxyuridine
-
Trifluridine Impurity C: 5-Carboxyuracil
-
Trifluridine Impurity D: 2'-Deoxyuridine
These impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or improper storage.[2][3]
Q2: Which analytical techniques are most suitable for detecting this compound impurities?
A2: The most commonly employed and robust analytical techniques for the detection and quantification of this compound and related impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[4][5][6][7] Other techniques that can be utilized include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used to identify residual solvents or byproducts from the synthesis process.[8][9][10]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged analytes and chiral separations.[11][12][13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities and for structural elucidation.[1][15][16][17]
Q3: Why are forced degradation studies important for impurity analysis?
A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that may form under various environmental conditions.[18][19] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[20][21][22][23] The information gathered from these studies is crucial for:
-
Developing stability-indicating analytical methods that can separate and quantify the drug substance from its degradation products.[5][24]
-
Understanding the degradation pathways of the drug substance.[25]
-
Establishing the intrinsic stability of the molecule.
-
Ensuring the safety and efficacy of the final drug product.
Troubleshooting Guides
HPLC/UPLC Method Troubleshooting
This guide addresses common issues encountered during the HPLC/UPLC analysis of this compound impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Column overloading. 4. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add an ion-pairing agent. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Air bubbles in the pump or detector. 3. Column temperature variations. 4. Leaks in the system. | 1. Prepare fresh mobile phase and ensure proper mixing. Verify pump performance. 2. Degas the mobile phase and prime the pump. 3. Use a column oven to maintain a consistent temperature. 4. Check all fittings for leaks.[26][27][28][29] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp aging. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell. 2. Degas the mobile phase. 3. Replace the detector lamp if nearing the end of its lifespan.[26][29] |
| Co-elution of Impurities | 1. Insufficient separation efficiency of the column. 2. Inadequate mobile phase composition or gradient. | 1. Use a column with a different selectivity or a higher plate count. 2. Optimize the mobile phase composition (e.g., pH, organic modifier ratio) or the gradient profile. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector malfunction. | 1. Determine the optimal UV absorbance wavelength for the impurities. 2. Increase the sample concentration or injection volume (without overloading the column). 3. Check the detector lamp and other settings. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Impurities
This protocol is a representative example for the analysis of this compound and its related impurities. Method validation should be performed according to ICH guidelines.
1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with a PDA or UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of all impurities (e.g., a linear gradient from 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation
-
Standard Solution: Prepare individual stock solutions of this compound and other known impurities in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a working standard solution by diluting the stock solutions to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a known concentration.
3. Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration before injection.
Visualizations
Experimental Workflow for Impurity Analysis
Caption: General workflow for the analysis of this compound impurities.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for impurity profiling.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]
- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 4. ijrpc.com [ijrpc.com]
- 5. impactjournals.us [impactjournals.us]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. Impurity analysis of pharmaceuticals using capillary electromigration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. manuallib.com [manuallib.com]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. hpst.cz [hpst.cz]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. library.dphen1.com [library.dphen1.com]
- 20. A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent [wisdomlib.org]
- 21. actascientific.com [actascientific.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. jrtdd.com [jrtdd.com]
- 24. A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 25. actascientific.com [actascientific.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Trifluridine Delivery in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and efficacy of trifluridine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trifluridine in cancer cell lines?
A1: Trifluridine, a thymidine-based nucleoside analog, exerts its cytotoxic effects primarily through its incorporation into DNA. Once inside a cancer cell, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the DNA strand during replication, leading to DNA dysfunction, cell cycle arrest, and subsequent apoptosis (programmed cell death).[1][2][3][4] While it can also inhibit thymidylate synthase, its primary antitumor activity in many contexts is attributed to DNA incorporation.[2][5]
Q2: How should I prepare a stock solution of trifluridine for my cell culture experiments?
A2: It is recommended to prepare a concentrated stock solution of trifluridine in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. For example, to achieve a 0.1% DMSO concentration, you can add 1 µL of your trifluridine-DMSO stock solution to every 1 mL of culture medium. Always use a consistent vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How stable is trifluridine in cell culture media?
A3: Trifluridine is relatively stable in aqueous solutions at 4°C for extended periods.[6] However, its stability in complete cell culture media at 37°C can be influenced by various factors, including pH and the presence of certain enzymes. For long-term experiments, it is advisable to prepare fresh dilutions of trifluridine from a frozen stock solution for each experiment to ensure consistent potency.
Q4: What are typical concentration ranges and incubation times for trifluridine in cell culture?
A4: The optimal concentration and incubation time for trifluridine are highly dependent on the specific cell line and the experimental endpoint. IC50 values (the concentration that inhibits 50% of cell growth) can range from micromolar to sub-micromolar levels.[7] Incubation times for cell viability assays are commonly 24, 48, or 72 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q5: What is the role of tipiracil when used in combination with trifluridine?
A5: Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme that rapidly degrades trifluridine.[2] In a clinical setting, tipiracil is combined with trifluridine (as in the drug Lonsurf®) to increase the bioavailability and systemic exposure of trifluridine.[3] In in vitro studies, co-administration of tipiracil may be relevant if the cell line expresses high levels of thymidine phosphorylase, though many basic research studies focus on the direct effects of trifluridine alone.
Data Presentation
Table 1: Reported IC50 Values of Trifluridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| HCT-116 | Colorectal Cancer | ~5 | 72 | Not Specified | [8] |
| DLD-1 | Colorectal Cancer | >22-fold increase in resistant line | Not Specified | Crystal Violet | [1] |
| RKO | Colorectal Cancer | >22-fold increase in resistant line | Not Specified | Crystal Violet | [1] |
| HROC147 T0 M1 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | [9] |
| MKN45 | Gastric Cancer | Not Specified | 72 | Not Specified | [10] |
| MKN45/5FU | Gastric Cancer (5-FU Resistant) | 3.7-fold higher than parental | 72 | Not Specified | [5][10] |
| HGC-27 | Gastric Cancer | Low to sub-micromolar | Not Specified | CCK-8 | [11] |
| AGS | Gastric Cancer | Low to sub-micromolar | Not Specified | CCK-8 | [11] |
| MDA-MB-231 | Breast Cancer | Not Specified | 24-72 | MTT | [12] |
| BT-549 | Breast Cancer | Not Specified | 24-72 | MTT | [12] |
| Hs578T | Breast Cancer | Not Specified | 24-72 | MTT | [12] |
| MCF-7 | Breast Cancer | Not Specified | 24-72 | MTT | [12] |
| T-47D | Breast Cancer | Not Specified | Not Specified | Not Specified | [7] |
| NCI-H226 | Lung Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| NCI-H23 | Lung Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| PANC-1 | Pancreatic Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| Malme-3M | Melanoma | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| SK-MEL-28 | Melanoma | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| DU 145 | Prostate Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| PC-3 | Prostate Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| 786-O | Renal Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| A-498 | Renal Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| CCRF-CEM | Leukemia | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| HL-60 | Leukemia | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| OVCAR-3 | Ovarian Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
| SK-OV-3 | Ovarian Cancer | 0.6 - 52 (Median: 5.6) | Not Specified | WST-8 | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions and assay methods.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of trifluridine in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the trifluridine dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with trifluridine at the desired concentrations for the determined incubation time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[13]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with trifluridine and a vehicle control for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of the PI signal.[6][14]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity or high IC50 values.
-
Possible Cause: Degradation of trifluridine.
-
Solution: Prepare fresh dilutions of trifluridine from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Cell line resistance.
-
Possible Cause: Suboptimal incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider a reverse pipetting technique.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting of trifluridine solutions.
-
Solution: Ensure proper mixing of stock solutions and dilutions. Use calibrated pipettes for all liquid handling steps.
-
Issue 3: Unexpected cytotoxicity in vehicle control wells.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically at or below 0.1%.
-
-
Possible Cause: Cell contamination.
-
Solution: Regularly test cell cultures for mycoplasma and other microbial contamination. Practice good aseptic technique.
-
-
Possible Cause: Poor cell health.
-
Solution: Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting an experiment. Avoid using over-confluent cultures.
-
Issue 4: Difficulty dissolving trifluridine powder.
-
Possible Cause: Incorrect solvent.
-
Solution: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Gentle warming and vortexing can aid dissolution.
-
-
Possible Cause: Low-quality trifluridine.
-
Solution: Ensure you are using a high-purity grade of trifluridine from a reputable supplier.
-
By following these guidelines and protocols, researchers can enhance the reliability and reproducibility of their cell culture experiments with trifluridine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 4. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2'-deoxyuridine, low concentration of hydrochloric acid and exonuclease III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. kumc.edu [kumc.edu]
- 11. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Trifluoromethyluracil Derivatives: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of trifluoromethyluracil derivatives, with a primary focus on the well-characterized compound, trifluridine. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound derivatives, a class of fluorinated pyrimidine nucleoside analogs, have demonstrated significant antiviral activity, particularly against herpesviruses. Trifluridine, the most prominent member of this class, effectively inhibits the replication of Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its mechanism of action involves a multi-step phosphorylation process initiated by viral and cellular kinases, leading to the formation of trifluridine triphosphate. This active metabolite is then incorporated into the growing viral DNA chain by viral DNA polymerase, causing chain termination and inhibiting viral replication. This guide provides a comparative analysis of the available antiviral data for trifluridine and other relevant derivatives, details the experimental protocols for assessing their efficacy, and illustrates the key mechanistic pathways.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of trifluridine against various herpesviruses. The 50% effective concentration (EC₅₀) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.
Table 1: Antiviral Activity of Trifluridine against Herpes Simplex Virus Type 1 (HSV-1)
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Vero | 3.07 ± 0.36 - 12.52 ± 0.61 | 0.99 ± 0.01 | 0.08 - 0.32 | [1] |
| Acyclovir-Resistant Strain | 15.40 ± 3.17 | 0.99 ± 0.01 | 0.06 | [1] |
Table 2: Antiviral Activity of Other Trifluoromethyl-Containing Nucleosides
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-Nitrophenylhydrazonopyrazolone derivative 5 | MERS-CoV | - | 4.6 | - | - | |
| Nucleoside analog 8 | DENV-2 | - | 10 | - | - | |
| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | HSV-1 | BHK-21 | - | 627 µg/mL | - | [2] |
| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | HSV-1 | Hep-2 | - | 161 µg/mL | - | [2] |
| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO-6) | HSV-1 | BHK-21 | - | 670 µg/mL | - | [2] |
| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO-6) | HSV-1 | Hep-2 | - | 516 µg/mL | - | [2] |
Note: Data for a broader range of this compound derivatives is limited in the public domain. The table includes other trifluoromethyl-containing nucleosides for a broader perspective on this chemical class.
Mechanism of Action
The primary antiviral mechanism of this compound derivatives like trifluridine is the inhibition of viral DNA synthesis.[3] This is achieved through a series of intracellular transformations and interactions with viral enzymes.
Signaling Pathway of Trifluridine Activation and Action
Caption: Mechanism of action of trifluridine.
Trifluridine, a thymidine analog, is phosphorylated to its active triphosphate form by both viral and cellular kinases.[4] This active form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the replicating viral DNA by the viral DNA polymerase. Once incorporated, the trifluoromethyl group on the uracil base disrupts the normal base pairing, leading to the termination of the DNA chain and the inhibition of viral replication.[3]
Experimental Protocols
Standardized assays are crucial for the accurate assessment and comparison of the antiviral efficacy of novel compounds. The following sections detail the methodologies for the plaque reduction assay and the MTT cytotoxicity assay.
Plaque Reduction Assay
This assay is a functional method to quantify the ability of a compound to inhibit the production of infectious virus particles.
Caption: Workflow for a Plaque Reduction Assay.
Detailed Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate cell culture medium.
-
Viral Infection: Infect the cell monolayers with a standardized amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or agar) with the various concentrations of the test compounds. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-3 days for HSV).
-
Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet, which stains the cells but leaves the viral plaques unstained.
-
Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Caption: Workflow for an MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a cell-only control (no compound) and a background control (no cells).
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 72 hours) to accurately assess cytotoxicity under the same conditions.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Conclusion
This compound derivatives, exemplified by trifluridine, represent a valuable class of antiviral compounds with proven efficacy against herpesviruses. Their mechanism of action, centered on the inhibition of viral DNA synthesis, is well-established. This guide provides a framework for the comparative evaluation of these derivatives, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. Further research into novel this compound derivatives could lead to the development of new antiviral agents with improved efficacy and safety profiles.
References
- 1. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 4. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Battle: Unraveling the Cytotoxic Profiles of Trifluoromethyluracil and 5-Fluorouracil
In the landscape of cancer chemotherapy, the pyrimidine analogs trifluoromethyluracil (TFMU), also known as trifluridine, and 5-fluorouracil (5-FU) stand as critical agents in the treatment of various solid tumors. While both exert their cytotoxic effects by interfering with nucleic acid metabolism, a detailed comparative analysis of their performance, supported by experimental data, is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the cytotoxicity of TFMU and 5-FU, complete with experimental protocols and a visualization of their mechanistic differences.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of TFMU and 5-FU has been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of their efficacy. The following tables summarize the IC50 values obtained from different studies.
Table 1: Comparative IC50 Values in Ocular Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Trifluorothymidine (F3TDR) | Human Scleral Fibroblasts | 8.50 |
| 5-Fluorouracil (5-FU) | Human Scleral Fibroblasts | 0.43 |
| Trifluorothymidine (F3TDR) | Rabbit Corneal Epithelial Cells | 0.24 |
| 5-Fluorouracil (5-FU) | Rabbit Corneal Epithelial Cells | 0.42 |
Data from a comparative study on the antiproliferative activity of F3TDR and 5-FU.[1]
Table 2: Comparative IC50 Values in Human Gastric Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MKN45 | Trifluridine (FTD) | 0.23 |
| MKN45 | 5-Fluorouracil (5-FU) | 0.93 |
| MKN45/5FU (5-FU Resistant) | Trifluridine (FTD) | 0.85 |
| MKN45/5FU (5-FU Resistant) | 5-Fluorouracil (5-FU) | 13.3 |
| MKN74 | Trifluridine (FTD) | 6.0 |
| MKN74 | 5-Fluorouracil (5-FU) | 3.2 |
| MKN74/5FU (5-FU Resistant) | Trifluridine (FTD) | 7.0 |
| MKN74/5FU (5-FU Resistant) | 5-Fluorouracil (5-FU) | 15.1 |
| KATOIII | Trifluridine (FTD) | 2.7 |
| KATOIII | 5-Fluorouracil (5-FU) | 2.9 |
| KATOIII/5FU (5-FU Resistant) | Trifluridine (FTD) | 2.7 |
| KATOIII/5FU (5-FU Resistant) | 5-Fluorouracil (5-FU) | 7.1 |
Data from a study on the in vitro growth inhibition of 5-FU-resistant gastric cancer cells.[2]
These data highlight that the relative cytotoxicity of TFMU and 5-FU can be cell-line dependent. Notably, trifluridine demonstrates significant activity in 5-FU-resistant gastric cancer cell lines, suggesting a potential role in overcoming 5-FU resistance.[2][3]
Mechanisms of Cytotoxicity: A Tale of Two Pathways
While both are pyrimidine analogs, TFMU and 5-FU exhibit distinct primary mechanisms of action, which are crucial to understanding their cytotoxic profiles and potential for combination therapies.
5-Fluorouracil (5-FU): The cytotoxic effects of 5-FU are multifaceted.[4] Its primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[5] This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair.[5] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, leading to RNA processing disruption and DNA damage, respectively.[5][6]
This compound (TFMU): The principal mechanism of TFMU's cytotoxicity is its incorporation into DNA. As a thymidine analog, TFMU is phosphorylated to trifluridine triphosphate and subsequently incorporated into the DNA strand in place of thymidine.[7][8] This incorporation leads to DNA dysfunction, including strand breaks and defective replication, ultimately triggering cell cycle arrest and apoptosis.[7] Unlike 5-FU, TFMU is not a prodrug of 5-FU and its primary cytotoxic effect is not the inhibition of thymidylate synthase, although some inhibitory effect has been reported.[9]
Figure 1. Simplified signaling pathways of 5-FU and TFMU cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate compounds like TFMU and 5-FU.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]
Materials:
-
96-well microtiter plates
-
Test compounds (TFMU, 5-FU)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background.[13]
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[14][15]
Materials:
-
96-well microtiter plates
-
Test compounds (TFMU, 5-FU)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove the TCA.[16] Air dry the plates completely.[16]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye.[16] Air dry the plates.[16]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[16]
Conclusion
The comparative analysis of this compound and 5-fluorouracil reveals distinct cytotoxic profiles and mechanisms of action. While 5-FU has been a cornerstone of chemotherapy for decades, primarily through its inhibition of thymidylate synthase and incorporation into RNA and DNA, TFMU presents a potent alternative, particularly in the context of 5-FU resistance, by exerting its cytotoxic effects mainly through DNA incorporation. The choice between these agents and their potential in combination therapies will depend on the specific cancer type, its resistance profile, and the desired therapeutic outcome. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the efficacy of these and other novel cytotoxic compounds.
References
- 1. Trifluorothymidine and 5-fluorouracil: antiproliferative activity in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. targetedonc.com [targetedonc.com]
- 6. On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 8. SMPDB [smpdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Thymidylate Synthase Inhibition: Trifluridine vs. Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trifluridine and pemetrexed, two key chemotherapeutic agents that target thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. The comparison is based on their distinct mechanisms of inhibition, potency, and the downstream cellular consequences, supported by experimental data.
Overview of Thymidylate Synthase and Its Inhibition
Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP).[1] This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[2][3] The inhibition of TS leads to a depletion of dTMP, causing an imbalance in the nucleotide pool, DNA damage, and ultimately, programmed cell death, often termed "thymineless death."[1][3] Both trifluridine and pemetrexed exploit this dependency, but through different inhibitory mechanisms.
Mechanism of Inhibition: A Tale of Two Binding Sites
The primary distinction between the TS inhibitory actions of trifluridine and pemetrexed lies in their chemical nature and their binding sites on the enzyme.
Trifluridine , a fluorinated pyrimidine nucleoside, acts as a dUMP analogue.[1] Following cellular uptake, it is phosphorylated by thymidine kinase to its active form, trifluridine monophosphate (F3TMP).[4] F3TMP then competes with the natural substrate, dUMP, for its binding site on thymidylate synthase.[5] F3TMP is considered an irreversible inhibitor, forming a stable covalent complex with the enzyme, thus blocking its catalytic activity.[1][6]
Pemetrexed , in contrast, is a multi-targeted antifolate, chemically similar to folic acid.[7] It primarily targets TS by competing with the natural folate cofactor, 5,10-methylenetetrahydrofolate (CH2H4F), for its distinct binding site on the enzyme.[2][8] Pemetrexed is transported into cells and undergoes polyglutamation, a process that adds glutamate residues. These polyglutamated forms are significantly more potent inhibitors of TS and are retained within the cell for longer periods.[8][9]
This difference in binding sites has significant mechanistic implications. When TS is inhibited, cellular levels of dUMP accumulate. This excess dUMP can compete with F3TMP at the nucleotide-binding site, potentially reducing its inhibitory effect. However, dUMP accumulation does not affect the binding of pemetrexed to the separate folate-binding site; in fact, it may even enhance it.[8]
Quantitative Comparison of Thymidylate Synthase Inhibition
A direct comparison of enzymatic inhibition constants (Ki) provides the most objective measure of potency. However, specific Ki values for the active metabolites of both drugs against purified human thymidylate synthase are not consistently reported across publicly available literature. The primary cytotoxic mechanism of orally administered trifluridine (in the combination drug TAS-102) is considered to be its incorporation into DNA, with TS inhibition playing a secondary role.[10][11][12]
The available data focuses more on cellular and in situ assays, which reflect the overall effect of the drugs on cancer cells.
Table 1: Comparison of Inhibitory Potency against Thymidylate Synthase
| Parameter | Trifluridine (as F3TMP) | Pemetrexed (as Polyglutamate) | Notes |
| Enzymatic Ki | Not consistently reported. Considered a weaker TS inhibitor than FdUMP (active metabolite of 5-FU).[12] | Not consistently reported. Polyglutamated forms are ~100x more potent than the monoglutamate form.[8] | Ki is the inhibition constant, a measure of inhibitor potency. A lower Ki indicates greater potency. |
| In Situ TS Activity | At 0.1 µM, reduced TS activity to 9% of control in FM3A cells after 4 hours.[4] | High levels of TS expression are correlated with reduced sensitivity and resistance to pemetrexed.[13][14][15] | In situ assays measure enzyme activity within intact cells, providing physiological context. |
Table 2: Comparison of Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Cell Line (Cancer Type) | Trifluridine (FTD) IC50 | Pemetrexed (PMX) IC50 | Reference(s) |
| MKN45 (Gastric) | 0.23 µM | - | [11] |
| MSTO-211H (Mesothelioma) | - | 31.8 nM | [16] |
| TCC-MESO-2 (Mesothelioma) | - | 32.3 nM | [16] |
| A549 (Lung) | - | ~1.35 µM (parental) | [17] |
| PC6 (Lung) | - | ~0.1 µM (parental) | [9] |
Note: IC50 values represent the drug concentration required to inhibit cell growth by 50% and can vary significantly between cell lines and experimental conditions.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to quantify enzyme inhibition and cellular response.
Key Experimental Protocols:
-
Thymidylate Synthase (TS) Activity Assays:
-
Spectrophotometric Assay: This method measures the rate of conversion of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm. The reaction mixture typically includes a purified TS enzyme or cell lysate, dUMP, and the folate cofactor. The rate of absorbance change is directly proportional to TS activity.
-
Tritium Release Assay: This highly sensitive assay uses a radiolabeled substrate, such as [5-³H]dUMP. The TS-catalyzed reaction releases the tritium atom from the C5 position of the uracil ring into the aqueous solvent as tritiated water ([³H]H₂O). The amount of radioactivity in the water phase, separated from the nucleotide substrate, is then quantified by liquid scintillation counting to determine TS activity.[18]
-
-
Cell-Based Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-8): Cancer cells are seeded in multi-well plates and exposed to a range of drug concentrations for a set period (typically 72 hours). A reagent (e.g., MTT) is then added, which is converted by metabolically active cells into a colored product. The absorbance is measured to determine the percentage of viable cells relative to an untreated control, from which the IC50 value is calculated.[16]
-
DNA Synthesis Assay (BrdU Incorporation): This assay measures the rate of DNA synthesis. Cells are incubated with the drug and a thymidine analog, Bromodeoxyuridine (BrdU). BrdU incorporated into newly synthesized DNA is detected using a specific antibody, typically linked to a fluorescent dye or an enzyme for colorimetric detection. A reduction in BrdU signal indicates inhibition of DNA synthesis.[18]
-
Apoptosis Assay (Annexin V Staining): This method detects one of the early events in apoptosis—the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. Cells are stained with fluorescently-labeled Annexin V, which binds to phosphatidylserine, and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[18]
-
Downstream Signaling and Cellular Fate
The inhibition of thymidylate synthase by either trifluridine or pemetrexed initiates a common downstream cascade that culminates in cell death.
-
TS Inhibition: The process begins with the functional blockade of the TS enzyme.
-
dTMP Depletion & dUMP Accumulation: This blockade halts dTMP production, leading to a depletion of the cellular dTTP pool. Concurrently, the substrate dUMP accumulates.
-
DNA Damage: The severe imbalance in the deoxynucleotide (dNTP) pool compromises the fidelity and processivity of DNA replication and repair, leading to DNA strand breaks and damage.[1]
-
Cell Cycle Arrest & Apoptosis: Significant DNA damage triggers cell cycle checkpoints, often leading to arrest in S-phase.[11] If the damage is irreparable, the cell initiates the intrinsic apoptosis pathway, leading to programmed cell death.[18]
While both drugs converge on this pathway, the primary cytotoxic mechanism of trifluridine in its clinical formulation (TAS-102) also involves the direct incorporation of its triphosphate form into DNA, which itself causes DNA dysfunction and damage, adding a parallel mechanism for inducing apoptosis.[11][19]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of thymidylate synthase predicts clinical outcomes of pemetrexed-containing chemotherapy for non-small-cell lung cancer: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymidylate Synthase as a Predictive Biomarker for Pemetrexed Response in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 17. Significance of thymidylate synthase expression for resistance to pemetrexed in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
Navigating Resistance: A Comparative Guide to Trifluridine's Mechanism of Action
For researchers, scientists, and drug development professionals navigating the complexities of cancer therapy, understanding the mechanisms of drug action and resistance is paramount. This guide provides a detailed comparison of trifluridine (FTD), a key component of the oral cytotoxic agent TAS-102 (trifluridine/tipiracil), with other therapies, focusing on its efficacy in resistant cell lines. Through experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for preclinical and clinical research.
Trifluridine, a thymidine analog, exerts its anticancer effects through a dual mechanism: incorporation into DNA and inhibition of thymidylate synthase (TS).[1][2] This dual action provides a potential advantage in overcoming resistance to traditional chemotherapies like 5-fluorouracil (5-FU), which primarily target TS.[1][3] This guide delves into the validation of trifluridine's mechanism in resistant cancer cell lines and compares its performance against relevant alternatives.
Performance Comparison in Resistant Cell Lines
Trifluridine has demonstrated notable efficacy in cancer cell lines resistant to 5-FU, a cornerstone of colorectal and gastric cancer treatment. Resistance to 5-FU is often associated with the overexpression of thymidylate synthase (TS).[2][4] The following tables summarize the comparative cytotoxicity of trifluridine and 5-FU in parental and 5-FU-resistant gastric and colorectal cancer cell lines.
| Cell Line | Parent/Resistant | IC50 (µM) - Trifluridine (FTD) | IC50 (µM) - 5-Fluorouracil (5-FU) | Fold Resistance (to 5-FU) | Cross-Resistance to FTD | Reference |
| Gastric Cancer | ||||||
| MKN45 | Parental | 0.23 | 0.93 | - | - | [5] |
| MKN45/5FU | 5-FU Resistant | 0.85 | 13.3 | 14.3 | Partial (3.7-fold) | [5] |
| MKN74 | Parental | 6.0 | 3.2 | - | - | [5] |
| MKN74/5FU | 5-FU Resistant | 7.0 | 15.1 | 4.7 | No | [5] |
| KATOIII | Parental | 2.7 | 2.9 | - | - | [5] |
| KATOIII/5FU | 5-FU Resistant | 2.7 | 7.1 | 2.4 | No | [5] |
| Colorectal Cancer | ||||||
| DLD-1 | Parental | - | - | - | - | [6] |
| DLD-1/FTD | FTD Resistant | >40-fold increase vs parental | No cross-resistance | - | High | [6] |
| HCT-116 | Parental | - | - | - | - | [6] |
| HCT-116/FTD | FTD Resistant | 22.5-fold increase vs parental | No cross-resistance | - | High | [6] |
| RKO | Parental | - | - | - | - | [6] |
| RKO/FTD | FTD Resistant | >40-fold increase vs parental | No cross-resistance | - | High | [6] |
In clinical settings, trifluridine/tipiracil is often compared with regorafenib for refractory metastatic colorectal cancer (mCRC). While both have shown survival benefits, their efficacy and toxicity profiles differ.[7][8] Combination therapy of trifluridine/tipiracil with bevacizumab has also emerged as a promising strategy, showing improved outcomes compared to trifluridine/tipiracil monotherapy in refractory mCRC.[4][9][10]
| Treatment Comparison | Metric | Trifluridine/Tipiracil | Regorafenib | Reference |
| Refractory mCRC (Retrospective) | Median Progression-Free Survival | 2.1 months | 2.1 months | [7] |
| Median Overall Survival | 6.5 months | 6.7 months | [7] | |
| Refractory mCRC (Retrospective) | Real-world Objective Response Rate | Higher | Lower | [2] |
| Real-world Disease Control Rate | Higher | Lower | [2] |
| Treatment Combination | Metric | Trifluridine/Tipiracil + Bevacizumab | Trifluridine/Tipiracil | Reference |
| Refractory mCRC (SUNLIGHT trial) | Median Overall Survival | 10.8 months | 7.5 months | [4] |
| Median Progression-Free Survival | 5.6 months | 2.4 months | [4] |
Experimental Protocols
To facilitate the validation and further investigation of trifluridine's mechanism of action, this section provides detailed protocols for key in vitro experiments.
Cytotoxicity Assay (MTT/CellTiter-Glo)
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (parental and resistant)
-
96-well plates
-
Complete culture medium
-
Trifluridine (FTD) and other compounds for testing
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of trifluridine and other test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[12]
-
-
Calculate cell viability as a percentage of the control and determine the IC50 values using appropriate software.
Western Blot for Thymidylate Synthase (TS) Expression
This protocol is used to detect the levels of TS protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Thymidylate Synthase
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TS (and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with trifluridine or control
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[14][15]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
Quantification of Trifluridine Incorporation into DNA
This protocol measures the amount of trifluridine incorporated into the genomic DNA of treated cells.
Materials:
-
Cells treated with trifluridine
-
DNA extraction kit
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Treat cells with trifluridine for the desired time.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Digest the DNA to single nucleosides.
-
Analyze the digested DNA samples by LC-MS/MS to quantify the amount of trifluridine present relative to normal nucleosides.
Visualizing the Mechanisms of Action and Resistance
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in trifluridine's action and the mechanisms of resistance.
Caption: Trifluridine's dual mechanism of action in cancer cells.
Caption: Key mechanisms of resistance to trifluridine.
Caption: Experimental workflow for validating trifluridine's mechanism.
Discussion of Signaling Pathways
Trifluridine's incorporation into DNA induces DNA damage and replication stress. This triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as Chk1.[3] In p53-proficient cells, this can lead to a sustained G2/M cell cycle arrest and senescence. In p53-deficient cells, the outcome is often mitotic catastrophe and apoptosis. The induction of apoptosis by trifluridine involves the intrinsic pathway, with the cleavage of PARP and caspase-3.[1]
Resistance to trifluridine can arise from various alterations in these pathways. A key mechanism of acquired resistance is the loss of thymidine kinase 1 (TK1) activity, which is essential for the initial phosphorylation of trifluridine to its active form. Without functional TK1, trifluridine cannot be efficiently incorporated into DNA, rendering the drug ineffective. Interestingly, TK1 loss-of-function does not confer cross-resistance to 5-FU.
Another potential mechanism of resistance is the overexpression of thymidylate synthase, which can overcome the inhibitory effects of trifluridine's monophosphate form.[2] Alterations in the DNA damage response and apoptotic pathways can also contribute to trifluridine resistance, allowing cancer cells to survive despite the presence of trifluridine-induced DNA damage.
Conclusion
Trifluridine presents a valuable therapeutic option, particularly in the context of 5-FU resistance. Its dual mechanism of action, primarily driven by DNA incorporation, allows it to be effective even in cells with high levels of thymidylate synthase. However, the emergence of resistance to trifluridine itself, often through the loss of TK1, underscores the need for continued research into combination therapies and alternative treatment strategies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuances of trifluridine's activity and to develop novel approaches to overcome drug resistance in cancer.
References
- 1. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymidine Kinase 1 Loss Confers Trifluridine Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Trifluridine and Other Pyrimidine Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of the cross-resistance profiles between the trifluoromethyluracil, trifluridine (FTD), and other key pyrimidine analogs, supported by experimental data and detailed methodologies.
Trifluridine, a core component of the oral combination anticancer drug trifluridine/tipiracil (TAS-102), has demonstrated efficacy in patients with metastatic colorectal cancer refractory to standard chemotherapies, including the pyrimidine analog 5-fluorouracil (5-FU). This raises critical questions about the cross-resistance patterns between these agents and the underlying molecular mechanisms that govern sensitivity and resistance.
Quantitative Comparison of Cross-Resistance
The following tables summarize the in vitro cross-resistance data from studies investigating the efficacy of trifluridine against 5-FU-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates greater resistance.
Table 1: IC50 Values (µM) of Trifluridine (FTD) and 5-Fluorouracil (5-FU) in Gastric Cancer Cell Lines
| Cell Line | Parental/Resistant | FTD IC50 (µM) | 5-FU IC50 (µM) | Resistance Fold-Change (5-FU) | Cross-Resistance to FTD | Reference |
| MKN45 | Parental | 0.23 | 0.93 | - | - | [1] |
| MKN45/5FU | 5-FU Resistant | 0.85 | 13.3 | 14.3 | Partial (3.7-fold) | [1][2][3] |
| MKN74 | Parental | 6.0 | 3.2 | - | - | [1] |
| MKN74/5FU | 5-FU Resistant | 7.0 | 15.1 | 4.7 | No | [1] |
| KATOIII | Parental | 2.7 | 2.9 | - | - | [1] |
| KATOIII/5FU | 5-FU Resistant | 2.7 | 7.1 | 2.4 | No | [1] |
Table 2: IC50 Values (µM) of Trifluridine (FTD) and 5-Fluorouracil (5-FU) in Colorectal Cancer Cell Lines
| Cell Line | Parental/Resistant | FTD IC50 (µM) | 5-FU IC50 (µM) | Resistance Fold-Change (5-FU) | Cross-Resistance to FTD | Reference |
| SW48 | Parental | - | 2.98 | - | - | [4] |
| SW48/5FUR | 5-FU Resistant | No cross-resistance | 58.95 | 20 | No | [4] |
| LS174T | Parental | - | 3.44 | - | - | [4] |
| LS174T/5FUR | 5-FU Resistant | No cross-resistance | 91.88 | 27 | No | [4] |
| DLD-1 | Parental | - | - | - | - | [5] |
| DLD-1/FTD | FTD Resistant | 22.5 to >40-fold increase | No cross-resistance | - | - | [5] |
| HCT-116 | Parental | - | - | - | - | [5] |
| HCT-116/FTD | FTD Resistant | 22.5 to >40-fold increase | No cross-resistance | - | - | [5] |
| RKO | Parental | - | - | - | - | [5] |
| RKO/FTD | FTD Resistant | 22.5 to >40-fold increase | No cross-resistance | - | - | [5] |
Mechanisms of Action and Resistance
The differential cross-resistance profiles of trifluridine and 5-FU can be attributed to their distinct mechanisms of action and the cellular pathways involved in their metabolism and cytotoxic effects.
Pyrimidine Metabolism and Drug Activation
The following diagram illustrates the key steps in the pyrimidine salvage pathway and the points of action for 5-FU and trifluridine.
5-Fluorouracil (5-FU): 5-FU requires conversion to several active metabolites to exert its cytotoxic effects. Its primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to dysfunction.
Resistance to 5-FU is often multifactorial and can arise from:
-
Increased TS expression: Higher levels of the target enzyme require more drug to achieve an inhibitory effect.[1]
-
Decreased activity of activating enzymes: Reduced activity of orotate phosphoribosyltransferase (OPRT) can lead to decreased conversion of 5-FU to its active metabolites.[1]
Trifluridine (FTD): The primary mechanism of action for trifluridine is its incorporation into DNA. After cellular uptake, FTD is phosphorylated by thymidine kinase 1 (TK1) to its monophosphate form, and subsequently to its triphosphate form (FTD-TP). FTD-TP is then incorporated into DNA, leading to DNA dysfunction and cell death.
Resistance to trifluridine has been linked to:
-
Loss of Thymidine Kinase 1 (TK1) activity: Cells lacking functional TK1 cannot effectively phosphorylate FTD, preventing its activation and subsequent incorporation into DNA. This is a key reason why FTD-resistant cells often do not show cross-resistance to 5-FU, as 5-FU activation is not dependent on TK1.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison guide.
Establishment of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous exposure to escalating drug concentrations.
-
Initial Seeding: Plate parental cancer cells at a low density in appropriate culture medium.
-
Initial Drug Exposure: After cell attachment (typically 24 hours), introduce the pyrimidine analog (e.g., 5-FU) at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: As cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium. This process is typically carried out over several months.
-
Maintenance of Resistance: Once a desired level of resistance is achieved (e.g., a significant increase in IC50 compared to parental cells), maintain the resistant cell line in a culture medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Periodically perform cell viability assays (e.g., MTS assay) to confirm the IC50 of the resistant cell line and compare it to the parental line.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Seed cells (both parental and resistant lines) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs (e.g., trifluridine, 5-FU) in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for investigating cross-resistance between two drugs in vitro.
Conclusion
The available data strongly suggest that resistance to 5-FU does not consistently confer cross-resistance to trifluridine. This is largely due to their distinct primary mechanisms of action and activation pathways. While overexpression of thymidylate synthase can contribute to resistance to both drugs to some extent, the critical role of thymidine kinase 1 in trifluridine activation provides a key point of differentiation. The loss of TK1 function, a mechanism of trifluridine resistance, does not impact the efficacy of 5-FU.
These findings have significant clinical implications, suggesting that trifluridine-based therapies may offer a viable treatment option for patients whose tumors have developed resistance to 5-FU. Further research into the cross-resistance profiles with other pyrimidine analogs, such as gemcitabine and cytarabine, is warranted to fully elucidate the therapeutic landscape for patients with refractory cancers. The detailed experimental protocols provided in this guide offer a framework for conducting such vital preclinical investigations.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. davuniversity.org [davuniversity.org]
A Comparative Analysis of Trifluridine Incorporation into Viral vs. Host DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trifluridine's incorporation into viral DNA versus host DNA, offering valuable insights for researchers in antiviral drug development. Trifluridine, a fluorinated pyrimidine nucleoside analog of thymidine, is a potent antiviral agent whose efficacy is intrinsically linked to its ability to be incorporated into replicating DNA, leading to the disruption of viral replication.[1][2] This guide synthesizes available data to quantify this incorporation, compares it with other nucleoside analogs, and provides detailed experimental protocols for its measurement.
Quantitative Analysis of Trifluridine Incorporation
The primary mechanism of trifluridine's antiviral activity lies in its phosphorylation to trifluridine triphosphate, which is then incorporated into the DNA of both viruses and host cells in place of thymidine.[1][2] This incorporation disrupts DNA function and synthesis.[1] While trifluridine is incorporated into both viral and host DNA, its preferential phosphorylation by viral thymidine kinase in infected cells can lead to higher concentrations of its active triphosphate form within these cells, suggesting a potential for selective targeting.
Unfortunately, direct, peer-reviewed quantitative studies providing a side-by-side comparison of trifluridine incorporation rates into viral versus host DNA are limited. However, studies on its antitumor activity, where it is combined with tipiracil as TAS-102, have demonstrated its significant incorporation into the DNA of tumor cells and white blood cells.[3] The data from these studies can serve as a surrogate to understand its behavior in host cells.
For the purpose of this guide, we will present a hypothetical comparative table based on the known mechanisms and data from related studies. It is crucial to note that these values are illustrative and would need to be confirmed by direct experimentation.
| Parameter | Viral DNA (e.g., HSV-1) | Host DNA (e.g., Human Foreskin Fibroblasts) | Alternative Nucleoside Analog (e.g., Acyclovir in HSV-1 infected cells) |
| Incorporation Rate (pmol/µg DNA) | High (Hypothetical: 5-10) | Moderate (Hypothetical: 1-3) | Moderate (Hypothetical: 2-5) |
| Phosphorylation Efficiency (Viral vs. Host Kinase) | High | Low | Very High (Viral Kinase Specific) |
| Resultant Effect | Chain termination, defective viral proteins, increased mutation rate.[1] | Cytotoxicity, cell cycle arrest.[4] | Chain termination. |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific virus, host cell type, and experimental conditions.
Comparative Analysis with Other Nucleoside Analogs
Several other nucleoside analogs are used as antiviral agents, with acyclovir being a prominent example for the treatment of herpes simplex virus (HSV) infections. Acyclovir's mechanism also relies on its phosphorylation by viral thymidine kinase and subsequent incorporation into viral DNA, leading to chain termination. A key difference lies in the selectivity; acyclovir is a much poorer substrate for cellular kinases, leading to a higher therapeutic index with less toxicity to uninfected host cells.
| Feature | Trifluridine | Acyclovir | Idoxuridine |
| Mechanism of Action | DNA incorporation, inhibition of thymidylate synthase.[1][5] | DNA chain termination. | DNA incorporation.[6] |
| Activation | Phosphorylated by viral and cellular kinases.[7] | Preferentially phosphorylated by viral thymidine kinase. | Phosphorylated by viral and cellular kinases.[8] |
| Selectivity for Viral DNA | Moderate | High | Low to Moderate |
| Host Cell Toxicity | Higher | Lower | Higher |
Experimental Protocols
Accurate quantification of trifluridine incorporation into DNA is crucial for understanding its efficacy and selectivity. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Trifluridine in DNA using LC-MS/MS
This method allows for the sensitive and specific quantification of trifluridine incorporated into DNA.
1. DNA Isolation:
-
Infect host cells (e.g., Vero cells) with the virus of interest (e.g., HSV-1) at a defined multiplicity of infection (MOI).
-
Treat infected and uninfected control cells with a known concentration of trifluridine for a specific duration.
-
Harvest cells and separate viral DNA from host cell DNA. This can be achieved through methods such as gradient centrifugation or by using commercially available kits designed for viral DNA extraction.[9][10]
-
Isolate total DNA from a separate set of trifluridine-treated uninfected cells to serve as the host DNA control.
-
Quantify the purified DNA using a fluorometric method (e.g., Qubit).
2. DNA Digestion:
-
Enzymatically digest a known amount of DNA (e.g., 10 µg) to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
3. Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the digested DNA sample using a suitable solvent like acetonitrile.[11]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Include a stable isotope-labeled internal standard of trifluridine for accurate quantification.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.[11]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[11]
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transition for trifluridine.[11][12]
-
Quantification: Generate a standard curve using known concentrations of trifluridine to quantify its amount in the DNA samples. Express the results as pmol of trifluridine per µg of DNA.
Protocol 2: Radiolabeling Assay for Trifluridine Incorporation
This method provides a highly sensitive way to trace the incorporation of trifluridine into newly synthesized DNA.
1. Cell Culture and Treatment:
-
Culture host cells and infect with the virus as described in Protocol 1.
-
Treat the cells with radiolabeled trifluridine (e.g., [³H]-trifluridine).
2. DNA Isolation and Separation:
-
Isolate viral and host DNA as described in Protocol 1.
3. Scintillation Counting:
-
Quantify the amount of radioactivity in the purified viral and host DNA fractions using a liquid scintillation counter.
-
Normalize the radioactive counts to the amount of DNA in each sample.
4. Data Analysis:
-
Compare the normalized radioactivity between the viral and host DNA fractions to determine the relative incorporation of trifluridine.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Trifluridine Action.
Caption: Experimental Workflow.
Caption: Incorporation Comparison.
References
- 1. SMPDB [smpdb.ca]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JaypeeDigital | Antiviral Drugs [jaypeedigital.com]
- 7. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Viral DNA for the Identification of Associated Viral and Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
A Head-to-Head Comparison of Trifluridine and Idoxuridine in Antiviral Activity
For researchers and clinicians engaged in the development of antiviral therapies, particularly for ocular herpes simplex virus (HSV) infections, a clear understanding of the comparative efficacy of available agents is paramount. This guide provides a detailed side-by-side comparison of two notable thymidine analogs, trifluridine and idoxuridine, focusing on their antiviral activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Executive Summary
Trifluridine and idoxuridine are both established antiviral drugs primarily used in the topical treatment of HSV keratitis.[1][2] Both function as thymidine analogs, becoming incorporated into viral DNA and thereby disrupting viral replication.[2][3] Clinical and in vitro studies have consistently demonstrated that trifluridine possesses greater antiviral potency against HSV than idoxuridine.[4] Trifluridine has also shown efficacy in treating patients who are unresponsive to idoxuridine.[1]
Quantitative Comparison of Antiviral Activity
| Antiviral Agent | Virus Strain | IC50 (µg/mL) | Cell Line | Assay Method |
| Trifluridine | McKrae HSV-1 | 8.47 | Vero | Plaque Reduction Assay |
| Idoxuridine | HSV-1 | Generally considered less potent than trifluridine | Various | Various |
Note: The IC50 value for trifluridine is from a specific study, while the information for idoxuridine is based on qualitative comparisons from multiple sources in the absence of directly comparable quantitative data in the search results.
Mechanism of Action: A Tale of Two Analogs
The antiviral activity of both trifluridine and idoxuridine hinges on their structural similarity to thymidine, a crucial component of DNA. Their mechanism of action can be delineated in a multi-step process involving viral and host cellular machinery.
Both drugs are initially phosphorylated to their monophosphate forms by viral thymidine kinase (TK).[3] This initial step is critical for their selective activation in virus-infected cells. Subsequently, host cellular kinases further phosphorylate the monophosphate forms to their active triphosphate analogs.[3] These triphosphate molecules then act as competitive inhibitors of viral DNA polymerase and are also incorporated into the growing viral DNA chain in place of thymidine.[2][3] The incorporation of these altered nucleosides leads to the synthesis of defective, non-functional viral DNA, ultimately halting viral replication.[3]
Experimental Protocols
The in vitro antiviral activity of compounds like trifluridine and idoxuridine is commonly assessed using the plaque reduction assay. This method provides a quantitative measure of the inhibition of viral replication.
Plaque Reduction Assay Protocol
Objective: To determine the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Herpes Simplex Virus (HSV) stock of a known titer.
-
Serial dilutions of the antiviral compounds (trifluridine and idoxuridine).
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the 6-well plates with host cells to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of trifluridine and idoxuridine in the culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of HSV (typically 50-100 plaque-forming units per well).
-
Treatment: After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and add the different concentrations of the antiviral compounds to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a short incubation with the compounds, remove the medium and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: After incubation, fix the cells (e.g., with formaldehyde) and then stain with a crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of virus-induced cell death) unstained and visible.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
Conclusion
Based on available data, trifluridine demonstrates superior antiviral activity against Herpes Simplex Virus compared to idoxuridine.[4] This enhanced potency is a key consideration for researchers and clinicians in the selection of therapeutic agents for HSV infections. The mechanisms of action for both drugs are well-understood, involving a cascade of phosphorylation events and subsequent disruption of viral DNA synthesis. The plaque reduction assay remains a gold-standard method for the in vitro evaluation of these and other antiviral compounds, providing robust and quantifiable data on their efficacy. Further head-to-head comparative studies employing standardized protocols would be beneficial to provide more precise quantitative comparisons of their antiviral potencies.
References
A Comparative Guide: Trifluridine/Tipiracil vs. 5-FU Regimens in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for trifluridine/tipiracil and 5-fluorouracil (5-FU) regimens, focusing on their application in metastatic colorectal cancer (mCRC). The information presented is intended to support research, scientific understanding, and drug development efforts in the field of oncology.
Executive Summary
Trifluridine/tipiracil, an oral combination of a thymidine-based nucleoside analog (trifluridine) and a thymidine phosphorylase inhibitor (tipiracil), has emerged as a significant therapeutic option for patients with refractory metastatic colorectal cancer, including those who have progressed on 5-FU-based therapies.[1][2] Clinical trial data from pivotal studies such as RECOURSE and TERRA have demonstrated a survival benefit for trifluridine/tipiracil over placebo in this patient population.[3][4] More recent head-to-head data from the SOLSTICE trial provide a direct comparison with a 5-FU regimen (capecitabine) in the first-line setting for a specific subset of patients. This guide synthesizes the available data to facilitate a comprehensive understanding of the comparative efficacy, safety, and mechanisms of action of these two important antimetabolite therapies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from major clinical trials involving trifluridine/tipiracil and 5-FU regimens.
Table 1: Efficacy of Trifluridine/Tipiracil in 5-FU-Refractory Metastatic Colorectal Cancer
| Clinical Trial | Treatment Arm | Comparator Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for OS | Hazard Ratio (HR) for PFS |
| RECOURSE | Trifluridine/Tipiracil | Placebo | 7.1 months | 2.0 months | 0.68 | 0.48 |
| TERRA | Trifluridine/Tipiracil | Placebo | 7.8 months | 2.0 months | 0.79 | Not Reported |
Table 2: Head-to-Head Comparison of Trifluridine/Tipiracil + Bevacizumab vs. Capecitabine + Bevacizumab in First-Line mCRC (SOLSTICE Trial)
| Efficacy Endpoint | Trifluridine/Tipiracil + Bevacizumab | Capecitabine + Bevacizumab | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 9.4 months | 9.3 months | 0.87 |
| Median Overall Survival (OS) | 19.74 months | 18.59 months | 1.06 |
Table 3: Comparative Safety Profiles (Grade ≥3 Adverse Events)
| Adverse Event | RECOURSE (Trifluridine/Tipiracil) | SOLSTICE (Trifluridine/Tipiracil + Bevacizumab) | SOLSTICE (Capecitabine + Bevacizumab) |
| Neutropenia | 38% | 66.4% | 2.3% |
| Leukopenia | 21% | Not Reported | Not Reported |
| Anemia | 18% | Not Reported | Not Reported |
| Thrombocytopenia | 5% | Not Reported | Not Reported |
| Febrile Neutropenia | 4% | Not Reported | Not Reported |
| Nausea | 2% | Not Reported | Not Reported |
| Vomiting | 2% | Not Reported | Not Reported |
| Diarrhea | 3% | Not Reported | Not Reported |
| Fatigue | 4% | Not Reported | Not Reported |
| Hand-Foot Syndrome | Not Applicable | 0% | 14.5% |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
RECOURSE Trial (NCT01607957)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[5][6]
-
Patient Population: Patients with metastatic colorectal cancer who had received at least two prior lines of standard chemotherapy and were refractory or intolerant to their last regimen.[5]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either trifluridine/tipiracil or placebo, plus best supportive care.[5]
-
Treatment Administration: Trifluridine/tipiracil was administered orally at a dose of 35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle.[2]
-
Primary Endpoint: Overall Survival (OS).[3]
-
Key Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, and disease control rate.[3]
TERRA Trial (NCT01955837)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial conducted in Asian patients.[4][7]
-
Patient Population: Patients with metastatic colorectal cancer who were refractory or intolerant to at least two prior chemotherapy regimens.[4]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either trifluridine/tipiracil or placebo.[4]
-
Treatment Administration: Trifluridine/tipiracil was administered orally at 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day cycle.[7]
-
Primary Endpoint: Overall Survival (OS).[4]
SOLSTICE Trial (NCT03869892)
-
Study Design: A randomized, open-label, multinational Phase 3 trial.[8][9][10]
-
Patient Population: Patients with unresectable metastatic colorectal cancer who were not candidates for intensive therapy.[8]
-
Randomization: Patients were randomized on a 1:1 basis to receive either trifluridine/tipiracil plus bevacizumab or capecitabine plus bevacizumab.[11]
-
Treatment Administration:
-
Primary Endpoint: Progression-Free Survival (PFS).[8]
-
Key Secondary Endpoint: Overall Survival (OS).[12]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for trifluridine/tipiracil and 5-FU.
Caption: Mechanism of action of trifluridine/tipiracil.
Caption: Mechanism of action of 5-fluorouracil (5-FU).
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a clinical trial comparing two therapeutic agents.
Caption: Generalized clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Randomized trial of TAS-102 for refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Trifluridine/Tipiracil (TAS-102) Monotherapy in Asian Patients With Previously Treated Metastatic Colorectal Cancer: The TERRA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy of trifluridine and tipiracil (TAS-102) versus placebo, with supportive care, in a randomized, controlled trial of patients with metastatic colorectal cancer from Spain: results of a subgroup analysis of the phase 3 RECOURSE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Trifluridine-tipiracil plus bevacizumab versus capecitabine plus bevacizumab as first-line treatment for patients with metastatic colorectal cancer ineligible for intensive therapy (SOLSTICE): a randomised, open-label phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Trifluoromethyluracil: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Trifluoromethyluracil, a compound utilized in various research applications, requires careful handling and disposal due to its chemical properties and potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific toxicological properties may not be fully investigated, it is prudent to handle this compound with caution.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4][5][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2][3][4][5][6]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[2][3][4][5][6]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[2]
Handling:
-
Ensure adequate ventilation in the handling area.[2]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management company.[6][7] High-temperature incineration in a specialized hazardous waste incinerator is the preferred method for the complete destruction of fluorinated organic compounds.[7]
1. Waste Segregation:
-
Crucially, all waste containing this compound must be segregated as halogenated organic waste .[7]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]
2. Waste Collection and Containerization:
-
Collect all forms of this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[6][7][8]
-
The container must be compatible with the chemical, typically high-density polyethylene (HDPE), and have a secure seal to prevent leaks.[7][8]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6][7]
-
The label must include the full chemical name: "this compound."[6]
-
Indicate the appropriate hazard characteristics (e.g., Toxic, Irritant).[9]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[7]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][10]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[6]
III. Data on Disposal Parameters
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for various disposal routes of this compound. The general and overriding guideline is to treat all concentrations of this compound and its contaminated materials as hazardous waste.
| Parameter | Guideline | Source |
| Concentration for Sewer Disposal | Not Recommended | General hazardous waste guidelines |
| Concentration for Landfill | Not Recommended | General hazardous waste guidelines |
| Incineration Temperature | High-temperature incineration is the preferred method for complete destruction of fluorinated organic compounds. | [7] |
IV. Experimental Protocols for Chemical Inactivation
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. zoro.com [zoro.com]
- 2. This compound(54-20-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.de [fishersci.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. louisville.edu [louisville.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Logistical Information for Handling Trifluoromethyluracil
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the use of Trifluoromethyluracil, ensuring laboratory safety and operational integrity. The following information outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been formally established, it is recommended to handle it as a potent compound and minimize exposure. The available quantitative data is summarized below.
| Parameter | Value | Reference |
| LD50 (Intraperitoneal, Mouse) | 800 mg/kg | [1] |
| Melting Point | 251 - 252 °C | [2] |
| Boiling Point | 350 °C | [2] |
| pKa | 7.22 | [2] |
| Water Solubility | Soluble | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.[2]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2] Nitrile gloves are a suitable option for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.
-
Body Protection: A laboratory coat should be worn and fully buttoned to cover as much skin as possible.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2]
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: When weighing, use an analytical balance with a draft shield or a dedicated powder weighing station to prevent the dispersal of the powder.
-
Dispensing: Use a spatula to carefully transfer the powder. Avoid pouring, which can generate dust.
-
In Use: Keep containers of this compound tightly closed when not in use.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe in the dust.[4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound".
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Synthesis of Trifluridine from this compound
This protocol is adapted from a known chemical synthesis and illustrates a practical application of handling this compound.
Objective: To synthesize Trifluridine by condensing this compound with a protected ribose.
Materials:
-
This compound
-
Hydroxyl-protected ribose
-
Polar aprotic solvent (e.g., acetonitrile)
-
Condensation agent
-
De-protection agent
Procedure:
-
In a chemical fume hood, dissolve the hydroxyl-protected ribose in a polar aprotic solvent in a clean, dry reaction vessel.
-
Add this compound to the reaction mixture. The molar ratio of the protected ribose to this compound should be approximately 1:1.
-
Introduce the condensation agent to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 20-70 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Once the condensation is complete, proceed with the de-protection step by adding the appropriate de-protection agent.
-
After the de-protection is complete, purify the resulting Trifluridine using a suitable method, such as column chromatography.
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Relationship between hazards and protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
